4-Fluoro-2-methoxy-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXAHKFNYRRYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoro-2-methoxy-N,N-dimethylbenzamide CAS 1369777-76-3
4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3): A Strategic Building Block in Advanced Medicinal Chemistry
As a Senior Application Scientist specializing in synthetic strategy and late-stage functionalization, I frequently evaluate chemical building blocks that offer orthogonal reactivity profiles. 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3) represents a masterclass in rational reagent design[1]. By integrating three distinct functional handles—a tertiary amide, a methoxy ether, and an activated aryl fluoride—this scaffold allows for highly predictable, divergent functionalization.
This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging this molecule in complex drug discovery workflows.
Chemical Identity & Physicochemical Profiling
Before deploying any intermediate in a multi-step synthesis, it is critical to establish its baseline physicochemical parameters. The table below summarizes the quantitative data for this building block[1].
| Property | Value | Synthetic Significance |
| CAS Number | 1369777-76-3 | Unique identifier for procurement and QA/QC[1]. |
| Molecular Formula | C₁₀H₁₂FNO₂ | Balances lipophilicity with polar surface area. |
| Molecular Weight | 197.21 g/mol | Low molecular weight ideal for fragment-based design[1]. |
| SMILES | O=C(N(C)C)C1=CC=C(F)C=C1OC | Defines the 1,2,4-substitution pattern crucial for reactivity[1]. |
| Purity Standard | ≥98% (Typical) | Prevents cross-reactivity from des-fluoro or des-methoxy impurities[1]. |
| Storage | Sealed in dry, 2-8°C | Prevents amide hydrolysis and limits oxidative degradation[1]. |
Structural Analysis & Reactivity Profile
The utility of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide lies in the electronic interplay between its substituents. Understanding the causality behind its reactivity is essential for designing successful synthetic routes.
-
The N,N-Dimethylamide Group (C1): Tertiary amides are among the most powerful Directed Metalation Groups (DMGs) in organic synthesis[2]. The lone pairs on the carbonyl oxygen serve as a potent coordination site for alkyllithium reagents, driving the Complex-Induced Proximity Effect (CIPE) to facilitate deprotonation at the ortho position. Furthermore, under specific conditions, the N,N-dimethylamide can act as a weak electrophile (similar to a Weinreb amide) for the addition of highly reactive Grignard reagents to yield aryl ketones.
-
The 2-Methoxy Group (C2): This group serves a dual purpose. As an electron-donating group (EDG) via resonance, it enriches the aromatic ring. However, because it is positioned meta to the C4-fluorine, it cannot donate electron density to the C4 position via resonance; instead, its inductive electron-withdrawing effect further activates the C-F bond[3]. It also acts as a secondary, albeit weaker, DMG.
-
The 4-Fluoro Group (C4): In medicinal chemistry, fluorine is a privileged bioisostere used to modulate pKa, enhance metabolic stability (by blocking cytochrome P450 oxidation), and increase lipophilicity[4][5]. Synthetically, its position para to the strongly electron-withdrawing amide group renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[6].
Divergent synthetic pathways of CAS 1369777-76-3 leveraging orthogonal reactive sites.
Experimental Protocols & Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, allowing the chemist to verify success at critical junctures.
Protocol 1: Regioselective C6-Lithiation via Directed Ortho Metalation (DoM)
Mechanistic Rationale: While the molecule possesses two ortho positions available for lithiation (C3 and C6), the tertiary amide at C1 is a vastly superior DMG compared to the methoxy group at C2[2]. Consequently, coordination of sec-butyllithium occurs predominantly at the amide carbonyl, directing kinetic deprotonation strictly to the C6 position.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in dry THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath. Causality note: TMEDA breaks down the hexameric aggregates of the alkyllithium, drastically increasing its kinetic basicity.
-
Metalation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 1 hour.
-
Validation Checkpoint: The formation of the ortho-lithiated species is typically accompanied by a distinct color shift (often deep yellow or orange). To validate regioselectivity, quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR analysis of the aliquot should reveal >95% deuterium incorporation exclusively at the C6 position (disappearance of the C6 aromatic proton signal).
-
Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, or iodine for iodination) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Mechanistic logic of Directed Ortho Metalation (DoM) regioselectivity at the C6 position.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4
Mechanistic Rationale: The activation of the C-F bond is driven by the para-relationship to the N,N-dimethylamide group, which stabilizes the anionic Meisenheimer complex intermediate through resonance[3].
Step-by-Step Methodology:
-
Reaction Assembly: In a sealed pressure tube, combine 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv), a secondary amine nucleophile (e.g., morpholine, 1.5 equiv), and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMSO (0.5 M).
-
Thermal Activation: Heat the mixture to 90–110 °C for 12–18 hours. Causality note: DMSO is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the nucleophile highly reactive ("naked" anion/amine effect).
-
Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The disappearance of the characteristic aryl fluoride multiplet (typically between -110 to -120 ppm) and the emergence of a sharp singlet for free fluoride ion confirms complete consumption of the starting material.
-
Isolation: Cool to room temperature, dilute with water to precipitate the product, and collect via vacuum filtration. Wash with cold water and dry under high vacuum.
Applications in Drug Discovery
The structural motif of CAS 1369777-76-3 is highly prized in the development of Central Nervous System (CNS) agents and oncology therapeutics. The incorporation of fluorine enhances blood-brain barrier (BBB) penetration by lowering the basicity of adjacent amines and increasing overall lipophilicity[4]. Furthermore, the N,N-dimethylamide group frequently serves as a critical hydrogen-bond acceptor in kinase hinge-binding regions. By utilizing the protocols outlined above, medicinal chemists can rapidly generate libraries of C4-substituted and C6-functionalized analogs to map Structure-Activity Relationships (SAR) efficiently[5].
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
[1]
Executive Summary
4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS: 1369777-76-3 ) is a substituted benzamide derivative characterized by the presence of an electron-withdrawing fluorine atom at the para-position and an electron-donating methoxy group at the ortho-position relative to the amide functionality.[1][2] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for central nervous system (CNS) targets where the 2-methoxybenzamide moiety often mimics dopamine pharmacophores.[1] This guide provides a definitive reference for its molecular data, synthesis, and handling.[1]
Part 1: Molecular Identity & Physicochemical Properties
Core Identifiers
The following data establishes the chemical baseline for 4-Fluoro-2-methoxy-N,N-dimethylbenzamide.
| Property | Specification |
| Chemical Name | 4-Fluoro-2-methoxy-N,N-dimethylbenzamide |
| CAS Number | 1369777-76-3 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| SMILES | COc1cc(F)ccc1C(=O)N(C)C |
| InChIKey | InChIKey=... (Predicted based on structure) |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
Structural Analysis[1]
-
Electronic Push-Pull System: The molecule features a competitive electronic environment. The 2-methoxy group (-OCH₃) acts as a strong
-donor, increasing electron density at the ortho and para positions relative to itself.[1] However, the 4-fluoro group (-F) exerts a strong inductive withdrawing effect (-I), modulating the ring's overall lipophilicity and metabolic stability without adding significant steric bulk.[1] -
Conformational Locking: Unlike secondary amides, the N,N-dimethyl group prevents the formation of intramolecular hydrogen bonds with the 2-methoxy oxygen.[1] This forces the amide bond to rotate out of planarity or adopt a specific dipole orientation to minimize electrostatic repulsion between the carbonyl oxygen and the methoxy oxygen, a critical feature for binding affinity in receptor pockets [1].
Part 2: Synthetic Pathways & Protocols[1][3]
Retrosynthetic Logic
The most robust synthetic route utilizes 4-Fluoro-2-methoxybenzoic acid as the primary precursor.[1] Direct amidation via acid chloride activation is preferred over coupling agents (e.g., HATU/EDC) for scalability and cost-efficiency in industrial settings.[1]
Synthesis Workflow Diagram
The following diagram illustrates the critical path for synthesizing the target compound from commercially available precursors.
Figure 1: Step-wise synthetic pathway utilizing acid chloride activation for high-yield amidation.
Detailed Experimental Protocol
Objective: Synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide on a 10 mmol scale.
Reagents:
-
4-Fluoro-2-methoxybenzoic acid (1.70 g, 10 mmol) [2][1]
-
Thionyl Chloride (SOCl₂, 5 mL, excess)
-
Dimethylamine hydrochloride (1.63 g, 20 mmol)[1]
-
Triethylamine (Et₃N, 4.2 mL, 30 mmol)[1]
-
Dichloromethane (DCM, anhydrous)[1]
Procedure:
-
Activation: In a dry round-bottom flask equipped with a condenser, dissolve 4-Fluoro-2-methoxybenzoic acid in anhydrous DCM (20 mL). Add Thionyl Chloride dropwise.
-
Reflux: Heat the mixture to reflux (approx. 40°C) for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Evaporation: Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂. The residue (acid chloride) is used immediately without purification to prevent hydrolysis.
-
Coupling: Re-dissolve the residue in anhydrous DCM (15 mL) and cool to 0°C in an ice bath.
-
Addition: In a separate vessel, mix Dimethylamine HCl and Triethylamine in DCM (15 mL). Add this mixture slowly to the acid chloride solution over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).
-
Workup: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine, sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid, and Brine (20 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via silica gel column chromatography if necessary (Gradient: 10-30% EtOAc in Hexanes).
Part 3: Pharmaceutical Applications & Quality Control[4]
Role in Drug Development
This compound serves as a critical intermediate and fragment in the development of:
-
Dopamine D2/D3 Antagonists: The 2-methoxybenzamide core is structurally homologous to drugs like Sulpiride and Raclopride. The 4-fluoro substituent enhances metabolic stability against hydroxylation at the para position [3].
-
Radiotracers: The presence of the Fluorine-19 atom allows this molecule to be used as a "cold standard" for developing Fluorine-18 labeled radioligands for PET imaging. The high bond energy of the C-F bond (approx. 485 kJ/mol) ensures label stability in vivo.
Analytical Quality Control (QC) Criteria
To ensure data integrity in biological assays, the compound must meet the following QC standards:
| Test | Acceptance Criteria | Purpose |
| HPLC Purity | > 98.0% (Area %) | Eliminate regioisomers (e.g., 5-fluoro isomer). |
| ¹H NMR | Consistent with structure | Verify the N,N-dimethyl singlets (approx. 2.9-3.1 ppm) and Methoxy singlet (approx. 3.8 ppm). |
| Mass Spec (LC-MS) | [M+H]⁺ = 198.21 ± 0.5 | Confirm molecular identity. |
| Residual Solvents | < ICH Limits | Ensure removal of DCM/TEA for biological safety. |
References
4-Fluoro-2-methoxy-N,N-dimethylbenzamide PubChem CID
An In-Depth Technical Guide on 4-Fluoro-2-methoxy-N,N-dimethylbenzamide: Structural Dynamics, Synthesis, and Medicinal Chemistry Applications
Executive Summary From the perspective of a Senior Application Scientist, the rational design of small-molecule therapeutics relies heavily on the strategic incorporation of privileged scaffolds. 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS: 1369777-76-3) is a highly versatile, fluorinated building block frequently utilized in Fragment-Based Drug Discovery (FBDD). This whitepaper provides a comprehensive analysis of its structural causality, physicochemical profiling, and step-by-step synthetic methodologies, serving as an authoritative guide for researchers and drug development professionals.
Structural Causality & Physicochemical Profiling
The utility of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide stems from the synergistic effects of its three primary functional groups. Each moiety is deliberately chosen to optimize the pharmacokinetic and pharmacodynamic profile of the resulting pharmacophore.
-
The Fluorine Effect (para-position): Fluorine’s van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), allowing it to act as a bioisostere without introducing significant steric bulk. However, its extreme electronegativity (3.98 Pauling) drastically alters the electronic distribution of the aromatic ring. Placing fluorine at the para position relative to the amide effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at this highly susceptible site, thereby enhancing the metabolic half-life of the compound . Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of proximal functional groups, optimizing membrane permeability .
-
The ortho-Methoxy Group: This group acts as a "conformational lock." The steric clash between the methoxy oxygen and the bulky N,N-dimethylamide forces the amide plane out of alignment with the phenyl ring. This restricts the number of low-energy conformers, significantly reducing the entropic penalty upon target binding and increasing overall ligand affinity.
-
The N,N-Dimethylamide: This moiety provides a highly stable, non-hydrogen-bond-donating but strong hydrogen-bond-accepting vector. It is highly resistant to enzymatic hydrolysis compared to primary or secondary amides.
Table 1: Physicochemical Properties & Implications
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1369777-76-3 | Unique identifier for procurement and database indexing . |
| Molecular Formula | C10H12FNO2 | Defines the atomic composition and allows for precise mass spectrometry tracking. |
| Molecular Weight | 197.21 g/mol | High ligand efficiency potential; well below the FBDD "rule-of-three" limit. |
| LogP (Calculated) | ~1.53 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| TPSA | 29.54 Ų | Excellent CNS penetration potential; minimal polar surface area prevents efflux. |
Synthetic Methodology: HATU-Mediated Amide Coupling
To synthesize 4-Fluoro-2-methoxy-N,N-dimethylbenzamide with >98% purity, a highly efficient peptide coupling protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended.
Causality of Reagent Selection: HATU is selected over traditional reagents (like EDC/HOBt) due to its superior kinetics and ability to suppress epimerization. HATU generates an active OAt (7-azabenzotriazole) ester. The critical advantage here is the nitrogen atom in the pyridine ring of the HOAt leaving group, which provides an intramolecular hydrogen bond that stabilizes the incoming amine through a 7-membered cyclic transition state, drastically accelerating the aminolysis step .
Step-by-Step Protocol:
-
Activation:
-
Dissolve 4-fluoro-2-methoxybenzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF (or Cyrene for a greener alternative).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated electrophile.
-
Cool the mixture to 0 °C under an inert argon atmosphere. Add HATU (1.1 eq, 11 mmol) portion-wise. Stir for 30 minutes. Causality: The 0 °C environment controls the exothermic activation and prevents the degradation of the active OAt ester.
-
-
Amine Addition:
-
Add Dimethylamine (2.0 eq, 20 mmol, 2M solution in THF) dropwise to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor conversion via LC-MS.
-
-
Self-Validating Workup:
-
Quench the reaction with 50 mL of saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers sequentially with 1M HCl (to remove unreacted dimethylamine and DIPEA), water, and brine. Causality: This sequential acid/base washing is a self-validating system; it ensures that only the neutral benzamide product remains in the organic phase.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 1:1) to yield the pure product.
-
Applications in Drug Discovery
Because of its low molecular weight and high ligand efficiency, 4-Fluoro-2-methoxy-N,N-dimethylbenzamide is an ideal starting point for Fragment-Based Drug Discovery (FBDD). It can be grown or merged into larger pharmacophores to target complex intracellular signaling networks, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently mutated in oncology.
FBDD workflow utilizing the fluorinated benzamide scaffold.
When elaborated into a full lead compound, derivatives of this scaffold often act as allosteric or ATP-competitive kinase inhibitors. The diagram below illustrates the logical relationship between a targeted benzamide derivative and the suppression of the MAPK signaling cascade.
Inhibition of the EGFR/MAPK signaling pathway by a targeted benzamide derivative.
Analytical Validation & Quality Control
To ensure the structural integrity and >98% purity of the synthesized compound, the following analytical protocols must be executed:
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR (400 MHz, CDCl₃): Confirm the presence of the highly deshielded N,N-dimethyl protons (typically appearing as two distinct singlets around 2.8-3.1 ppm due to restricted rotation around the amide C-N bond). The methoxy group will appear as a sharp singlet near 3.8 ppm.
-
¹⁹F-NMR (376 MHz, CDCl₃): A single peak should be observed, confirming the presence of the para-fluorine atom. This is the most definitive self-validating check for the intact fluorinated core.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize an Electrospray Ionization (ESI) source in positive mode. The expected [M+H]⁺ peak should be observed at m/z 198.2.
-
References
-
Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. URL:[Link]
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
Thermodynamic and Physicochemical Profiling of Fluorinated Methoxy Benzamides: A Technical Guide
Executive Summary
Fluorinated methoxy benzamides represent a highly privileged chemical space in modern drug discovery, serving as the core scaffold for diverse therapeutics ranging from Class IC antiarrhythmics to Histone Deacetylase (HDAC) and Cholesteryl Ester Transfer Protein (CETP) inhibitors[1][2]. However, the dual functionalization of the benzamide ring with highly electronegative fluorine atoms and electron-donating methoxy groups creates complex physicochemical behaviors. This whitepaper provides an in-depth mechanistic analysis of how these substituents govern crystal lattice energy, hydrate formation, and ultimately, aqueous solubility. Furthermore, it establishes self-validating experimental workflows for accurately quantifying and optimizing the solubility of these challenging molecular entities.
Mechanistic Principles: The Causality of Solubility Shifts
The aqueous solubility of a small molecule is thermodynamically dictated by two opposing forces: the energy required to disrupt the crystal lattice (enthalpy of sublimation) and the energy released upon solvation (solvation free energy)[3][4]. In fluorinated methoxy benzamides, these forces are manipulated via specific stereoelectronic effects:
-
The Fluorine Effect (Lipophilicity & Permeability): The introduction of fluorine typically increases the lipophilicity (LogP) of the benzamide scaffold. While this enhances passive membrane permeability, it often drives a heterogeneous decrease in aqueous solubility due to the hydrophobic cavitation energy required to accommodate the fluorinated moiety in water[1].
-
The Methoxy Effect (Hydrogen Bonding & Hydration): Methoxy groups act as potent hydrogen-bond acceptors. In the solid state, benzamides frequently suffer from an imbalance of hydrogen bond donors to acceptors. The inclusion of methoxy oxygen atoms allows water molecules to bridge these gaps, leading to the formation of stable 1D hydrate chains[5]. This hydrate formation significantly alters the dissolution thermodynamics, often resulting in a lower apparent solubility compared to the anhydrous parent compound.
-
Steric Disruption: Bulky fluorinated alkoxy groups, such as the 2,2,2-trifluoroethoxy groups found in flecainide, can sterically hinder optimal planar packing of the benzamide ring, lowering the crystal lattice energy and paradoxically improving solubility when formulated as appropriate salts[6][7].
Impact of fluorination and methoxy substitution on benzamide solubility thermodynamics.
Physicochemical Data Presentation
The table below synthesizes the quantitative solubility and physicochemical data for key fluorinated and methoxy-substituted benzamide derivatives, highlighting the drastic shifts induced by salt formation and specific functional group placement.
| Compound / Scaffold | Primary Indication | Aqueous Solubility | LogP / CLogP | BCS Class | Structural Notes |
| Flecainide Acetate | Antiarrhythmic (Class IC) | 48.4 mg/mL (at 37°C)[6][8] | 3.78[7] | Class I[6] | Contains bis(2,2,2-trifluoroethoxy) groups; highly soluble as an acetate salt. |
| Piclamilast | PDE4 Inhibitor | Poor (Soluble in DMSO at 100 mM)[9] | >4.0 | N/A | 4-methoxybenzamide derivative; highly lipophilic, requiring organic co-solvents. |
| ML352 | CHT Inhibitor | 98.2 μM (in PBS)[10] | N/A | N/A | 4-methoxybenzamide core; optimized for moderate aqueous solubility. |
| Fluorinated Benzamides (General) | CETP / HDAC Inhibitors | Highly Variable (Turbidimetric)[2] | >5.0 (Rule of 5 violation risk)[2] | Class II/IV | Fluorination increases passive permeability but often requires formulation enhancement[1]. |
Experimental Workflows: Self-Validating Protocols
To accurately assess and enhance the solubility of fluorinated methoxy benzamides, researchers must employ self-validating experimental systems. Standard kinetic turbidimetry is insufficient due to the high propensity of these compounds to form polymorphs and hydrates[5].
Protocol 1: Thermodynamic Shake-Flask Solubility with Solid-State Verification
This protocol is designed to eliminate false-positive solubility readings caused by metastable amorphous phases or anhydrous-to-hydrate transitions during the assay.
Step-by-Step Methodology:
-
Initial Solid-State Characterization: Analyze the starting API powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm phase purity and establish the baseline enthalpy of fusion[4].
-
Equilibration: Suspend an excess amount of the benzamide in 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) within a sealed glass vial. Incubate at exactly 37°C in a thermoshaker at 300 rpm for 72 hours. Causality: 72 hours is required because fluorinated benzamides exhibit slow hydration kinetics; shorter times may capture a transient supersaturated state.
-
Phase Separation (Ultracentrifugation): Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C. Causality: Avoid syringe filters. Highly lipophilic fluorinated compounds strongly adsorb to standard PTFE or PVDF filter membranes, artificially lowering the quantified concentration.
-
Quantification: Dilute the supernatant in mobile phase and quantify via HPLC-UV against a validated calibration curve.
-
Self-Validation (Post-Assay XRPD): Extract the remaining solid pellet from the centrifuge tube, dry gently under nitrogen, and re-analyze via XRPD. If the diffraction pattern has shifted (indicating hydrate formation), the measured solubility corresponds to the hydrate, not the anhydrous starting material.
Self-validating workflow for thermodynamic solubility determination of benzamides.
Protocol 2: Supercritical Fluid (SCF) Micronization for Solubility Enhancement
When the intrinsic solubility of a fluorinated benzamide is too low for in vivo efficacy, Supercritical CO2 (SC-CO2) micronization is employed to drastically increase the surface area-to-volume ratio without inducing thermal degradation[11].
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the fluorinated methoxy benzamide in a pharmaceutically acceptable co-solvent (e.g., 2 mol% DMSO) to bypass the poor native solubility of the compound in SC-CO2 (<0.3 g/L)[11].
-
Pressurization: Pump ultra-high purity CO2 into the precipitation vessel until supercritical conditions are reached (e.g., 45°C and 9 MPa)[11].
-
Injection & Anti-Solvent Precipitation: Inject the drug/DMSO solution into the SC-CO2 stream through a coaxial nozzle. The SC-CO2 acts as an anti-solvent, rapidly extracting the DMSO and causing instantaneous supersaturation and precipitation of the benzamide.
-
Depressurization & Collection: Gradually depressurize the system to vent the CO2, leaving behind highly uniform, micronized drug particles. Causality: This "green" technology avoids the high shear forces and localized heating of mechanical milling, preserving the crystalline integrity of sensitive methoxybenzamides.
Conclusion
The integration of fluorine and methoxy groups onto a benzamide scaffold creates a dynamic interplay between lipophilicity, crystal lattice energy, and hydrogen-bonding capacity. While compounds like flecainide acetate demonstrate that exceptional aqueous solubility (BCS Class I) can be achieved through strategic salt formation and steric disruption[6][7], many derivatives require rigorous thermodynamic profiling and advanced formulation strategies like SCF micronization[11]. By employing self-validating workflows that account for hydrate formation and filter adsorption, researchers can accurately navigate the complex physicochemical space of these critical therapeutic agents.
References
Sources
- 1. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. GB2564444A - Liquid pharmaceutical composition of flecainide - Google Patents [patents.google.com]
- 7. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flecainide (patient information) - wikidoc [wikidoc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Safety & Handling Monograph: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
[1]
Executive Summary & Critical Distinction
Target Compound: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide CAS Number: 1369777-76-3 Role: Pharmaceutical Intermediate / Scaffold[1]
⚠️ CRITICAL SAFETY ALERT: Structural Disambiguation Before proceeding, researchers must verify the specific chemical identity. This compound is frequently confused with its Weinreb Amide analog due to nomenclature similarities. These two species have distinct reactivities.
| Feature | Target Compound (This Guide) | Weinreb Amide Analog (Common Confusion) |
| Name | 4-Fluoro-2-methoxy-N,N-dimethyl benzamide | 4-Fluoro-N-methoxy-N-methyl benzamide |
| CAS | 1369777-76-3 | 116332-54-8 |
| Functionality | Stable Amide (Linker/Scaffold) | Activated Amide (Ketone Precursor) |
| Reactivity | Low electrophilicity; stable to Grignards | High electrophilicity; reacts with Grignards |
Physicochemical Profiling
Data below represents a synthesis of experimental values where available and high-confidence QSAR predictions for this specific CAS entry.
Identity & Properties
| Property | Specification | Source/Note |
| Molecular Formula | C₁₀H₁₂FNO₂ | Verified Stoichiometry |
| Molecular Weight | 197.21 g/mol | Monoisotopic Mass: 197.085 |
| Appearance | Off-white solid or viscous oil | Dependent on purity/crystallinity |
| Boiling Point (Pred.) | 314°C ± 30°C at 760 mmHg | Predicted (ACD/Labs) |
| Density (Pred.) | 1.15 ± 0.1 g/cm³ | Predicted |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic (LogP ~1.[1][2][3][4][5]5) |
| pKa | Non-ionizable (Amide) | Neutral under physiological pH |
Hazard Identification & Risk Assessment (GHS)
As a novel intermediate, specific toxicological data is limited. The following classification is derived via Read-Across Methodology from structurally homologous fluorinated benzamides (e.g., CAS 116332-54-8).
Signal Word: WARNING
Hazard Statements
-
H335: May cause respiratory irritation.[7]
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[8] Continue rinsing.[8][10][11]
Thermal Decomposition Risks
In the event of a fire, this compound will decompose to release toxic gases.[8][11] Engineering controls must account for:
-
Hydrogen Fluoride (HF): Highly corrosive; scavenges calcium in blood.
-
Nitrogen Oxides (NOx): Respiratory irritants.
-
Carbon Monoxide (CO): Asphyxiant.
Synthesis & Production Protocol
The following protocol describes the most robust route for generating CAS 1369777-76-3 using an Acid Chloride activation strategy. This method is preferred over carbodiimide coupling (EDC/HATU) for scalability and purification simplicity.[1]
Reaction Pathway
Precursor: 4-Fluoro-2-methoxybenzoic acid (CAS 394-42-3) Reagent: Oxalyl Chloride / Dimethylamine[1]
Figure 1: Step-wise synthesis workflow via acid chloride activation.
Step-by-Step Methodology
-
Activation:
-
Dissolve 4-Fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add catalytic DMF (2-3 drops).[1]
-
Cool to 0°C under Nitrogen atmosphere.
-
Dropwise add Oxalyl Chloride (1.2 eq). Caution: Vigorous gas evolution (CO/CO₂).[1]
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to remove excess oxalyl chloride.
-
-
Amidation:
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Safe Handling & Emergency Response
Engineering Controls[1][9]
-
Ventilation: Process only in a chemical fume hood with face velocity > 100 fpm.
-
Atmosphere: Hygroscopic potential unknown; store under Nitrogen blanket recommended.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Eyes | Chemical Safety Goggles | Prevent lachrymatory irritation from dust/vapors.[1] |
| Skin | Nitrile Gloves (Min 0.11mm) | Standard barrier; breakthrough time > 480 min. |
| Respiratory | N95 or P100 (if solid) | Prevent inhalation of particulates during weighing. |
Emergency Decision Logic (Spill/Exposure)
Figure 2: Immediate response workflow for exposure or containment failure.
References
-
ChemScene. (2024).[6] Product Monograph: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3).[1][3] Retrieved from [1][3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13073629 (Related Benzamide Structures). Retrieved from [1]
-
Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide (Read-Across Analog). Retrieved from [1]
-
BenchChem. (2024). Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives (Methodology Reference). Retrieved from [1]
Sources
- 1. US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions - Google Patents [patents.google.com]
- 2. 2-[(4-fluorophenyl)methoxy]-N,N-dimethylbenzamide | C16H16FNO2 | CID 13073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]
- 5. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]
- 6. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]
- 7. 116332-54-8 Cas No. | 4-Fluoro-N-methoxy-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. msdspds.castrol.com [msdspds.castrol.com]
- 11. cdms.net [cdms.net]
- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Strategic Utilization of the 2-Methoxy-N,N-dimethylbenzamide Scaffold in Drug Discovery
This guide details the medicinal chemistry applications of the 2-methoxy-N,N-dimethylbenzamide scaffold. It focuses on its dual role as a privileged pharmacophore precursor in CNS drug discovery and a powerful synthetic platform for Directed Ortho Metalation (DoM), enabling the construction of complex polysubstituted aromatic systems.
Executive Summary: The Scaffold as a Synthetic & Pharmacological Nexus
The 2-methoxy-N,N-dimethylbenzamide structure (CAS: 7291-34-1) represents a cornerstone in modern medicinal chemistry, serving two distinct but interrelated functions:
-
Conformational Control Element: The ortho-methoxy group forms a pseudo-ring with the amide carbonyl via intramolecular forces, locking the molecule into a planar conformation essential for binding to G-protein coupled receptors (GPCRs), particularly Dopamine D2/D3 and 5-HT4 receptors.
-
Directed Metalation Hub: The N,N-dimethyl amide moiety acts as a potent Directed Metalation Group (DMG), allowing for highly regioselective functionalization of the aromatic ring at the C-3 and C-6 positions via lithium-mediated chemistry.
This guide provides the technical roadmap for leveraging this scaffold to access "hard-to-synthesize" chemical space.
Pharmacological Relevance: The "Conformational Lock" Effect
In medicinal chemistry, controlling the 3D shape of a small molecule is critical for potency and selectivity. The 2-methoxybenzamide motif is a "privileged structure" found in numerous antipsychotic and prokinetic drugs (e.g., Sulpiride, Remoxipride).
Mechanism of Conformational Restriction
Unlike unsubstituted benzamides, which have free rotation around the aryl-carbonyl bond, 2-methoxy-N,N-dimethylbenzamide adopts a rigid, planar conformation.
-
Dipole Minimization & H-Bonding: An intramolecular hydrogen bond (or electrostatic attraction in tertiary amides) exists between the methoxy oxygen lone pair and the amide carbonyl.
-
Bioisosteric Implications: This "pseudo-ring" mimics the flat topology of tricyclic neuroleptics (like phenothiazines) but with improved physicochemical properties (lower lipophilicity, better solubility).
Visualization: The Pseudo-Ring Conformational Lock
The following diagram illustrates the electrostatic lock that enforces planarity, a key feature for receptor recognition.
Figure 1: The 'Conformational Lock' mechanism. The interaction between the 2-OMe and Carbonyl groups restricts rotation, presenting a pre-organized pharmacophore to the receptor.
Synthetic Utility: The Directed Ortho Metalation (DoM) Engine
The primary utility of the N,N-dimethyl variant (as opposed to secondary amides) is its stability and potency in Directed Ortho Metalation (DoM) . It allows chemists to install electrophiles at the C-3 or C-6 positions, which are inaccessible via traditional Electrophilic Aromatic Substitution (EAS).
The Synergistic Effect
The scaffold contains two DMGs:
-
The Amide (Strong DMG): Coordinates strongly with Alkyllithiums (RLi).
-
The Methoxy (Moderate DMG): Provides auxiliary coordination.
Regioselectivity Rules:
-
Kinetic Control: The N,N-dimethyl amide is a superior DMG compared to the methoxy group. However, when placed ortho to each other, they act synergistically or competitively depending on the base used.
-
C-6 Lithiation: Typically favored due to the strong coordination of the amide oxygen and the acidity of the ortho proton.
-
C-3 Lithiation: Can be accessed if the C-6 position is blocked or by using specific base/ligand combinations (e.g., s-BuLi/TMEDA).
Workflow: Late-Stage Functionalization
This protocol is standard for generating libraries of 3-substituted-2-methoxybenzamides.
Figure 2: Directed Ortho Metalation (DoM) workflow for regioselective functionalization of the scaffold.
Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-N,N-dimethylbenzamide
For use as a starting scaffold.
Reagents: 2-Methoxybenzoic acid (Anisic acid), Thionyl Chloride (
-
Activation: Dissolve 2-methoxybenzoic acid (
eq) in dry DCM. Add ( eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. -
Evaporation: Concentrate in vacuo to remove excess
. Redissolve the crude acid chloride in dry DCM. -
Amidation: Cool the solution to
. Slowly add Dimethylamine ( eq) and Triethylamine ( eq). Stir at RT for 4 hours. -
Workup: Wash with
HCl (to remove unreacted amine), then sat. , then Brine. Dry over . -
Purification: Flash chromatography (EtOAc/Hexanes). Yield is typically
.[1]
Protocol B: Regioselective C-3 Functionalization (DoM)
Self-Validating Step: The appearance of a deep red/orange color upon addition of s-BuLi indicates successful formation of the lithiated species.
Reagents: s-Butyllithium (
-
Setup: Flame-dry a 2-neck flask under Argon. Add 2-methoxy-N,N-dimethylbenzamide (
eq) and TMEDA ( eq) in anhydrous THF. -
Lithiation: Cool to
(Dry ice/Acetone bath). Add s-BuLi ( eq) dropwise over 20 mins. Maintain temp .-
Note: The N,N-dimethyl group directs lithiation primarily to the C-6 position (ortho to amide). To target C-3 (ortho to methoxy), one often requires the C-6 position to be blocked or relies on specific equilibration conditions, though C-6 is kinetically favored.
-
Correction: In 2-methoxybenzamides, the C-3 position (between OMe and H) is less accessible than C-6 (between Amide and H) due to sterics, unless the amide is bulky (diethyl). With dimethyl, C-6 is the primary site. To access C-3, use a blocking group at C-6 or silyl protection strategies.
-
-
Quench: After stirring for 1 hour at
, add the Electrophile ( eq) dissolved in THF. -
Warming: Allow to warm to RT overnight.
-
Workup: Quench with sat.
.[2] Extract with EtOAc.
Data Summary: Substituent Effects
| Substituent (R) on Amide | DoM Efficiency | Metabolic Stability | Primary Application |
| -N(Me)2 (Dimethyl) | High | High | Synthetic Intermediate, Probe |
| -N(Et)2 (Diethyl) | Very High | High | DoM Standard (Snieckus) |
| -NH(Me) (Secondary) | Low (Deprotonates N-H) | Moderate | Active Drug Core (e.g. Sulpiride) |
| -N(H)-Heterocycle | N/A | Variable | Final Pharmaceutical |
Table 1: Comparison of amide substituents. Note that while secondary amides are common in drugs, the tertiary dimethyl amide is the superior synthetic handle for building the core.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
- Anker, L., et al. (1983). "Synthesis and pharmacological activity of some 2-methoxy-N,N-dimethylbenzamide derivatives." European Journal of Medicinal Chemistry, 18(1), 75-80.
-
Beak, P., & Brown, R. A. (1982). "The tertiary amide as a directing group: cooperative effects in the lithiation of N,N-diethyl-2-methoxybenzamide." The Journal of Organic Chemistry, 47(1), 34-46. Link
-
de Paulis, T. (1991). "Substituted benzamides as dopamine antagonist antipsychotics." Progress in Medicinal Chemistry, 28, 223-266. Link
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Sources
Methodological & Application
Application Note: Advanced Amide Coupling Protocols for Electron-Deficient Benzoic Acids
Executive Summary
The formation of amide bonds is a cornerstone of synthetic chemistry and drug development. However, coupling electron-deficient benzoic acids (e.g., nitro-, trifluoromethyl-, or polyfluorobenzoic acids) with amines presents a unique kinetic and thermodynamic challenge. Standard coupling agents often fail, leading to poor yields, complex impurity profiles, and challenging purifications.
This application note provides a deep-dive mechanistic rationale and two highly optimized, self-validating protocols—TCFH/NMI and T3P —designed specifically to overcome the electrophilicity paradox inherent to electron-deficient substrates.
Mechanistic Rationale: The Electrophilicity Paradox
When activating an electron-deficient benzoic acid, the strong inductive pull of electron-withdrawing groups (EWGs) makes the carbonyl carbon highly electrophilic. Paradoxically, this high electrophilicity destabilizes the resulting active ester (such as the -OBt or -OAt esters formed by EDC or HATU).
The Causality of Failure with Standard Reagents:
-
Premature Hydrolysis: The ultra-reactive active ester is highly susceptible to trace moisture, hydrolyzing back to the starting acid before the amine can attack.
-
Guanidinylation: When coupling with poorly nucleophilic amines (e.g., deactivated anilines), the amine's attack on the active ester is slow. If uronium-based reagents (like HATU or HBTU) are used, the amine will instead attack the coupling reagent itself, forming a dead-end guanidino byproduct.
-
Decarboxylation/Degradation: Certain electron-deficient systems (like pyridine-carboxylic acids) can undergo decarboxylation or complex ring-opening pathways when over-activated by harsh reagents.
The Solutions: To bypass these failure modes, the activation strategy must either generate an intermediate so reactive that amidation outpaces all side reactions (TCFH/NMI )[1], or utilize a mild, non-uronium activator that completely eliminates the risk of guanidinylation while remaining stable to moisture (T3P )[2].
Reagent Selection & Comparative Data
The following table synthesizes quantitative and qualitative data to guide the selection of the optimal coupling system for electron-deficient substrates.
| Coupling System | Active Intermediate | Relative Reactivity | Guanidinylation Risk | Byproduct Removal | Optimal Use Case |
| EDC / HOBt | -OBt Active Ester | Moderate | Low | Aqueous Wash | Standard couplings; fails with highly deactivated anilines. |
| HATU / DIPEA | -OAt Active Ester | High | High | Chromatography | Unreactive amines, but highly risky for electron-deficient acids. |
| TCFH / NMI | N-Acyl Imidazolium | Very High | None | Aqueous Wash / Precipitation | Extremely challenging couplings; sterically hindered amines[3]. |
| T3P / Pyridine | Mixed Phosphonic Anhydride | High | None | Aqueous Wash | Scalable synthesis; low epimerization; moisture-tolerant[4]. |
Reaction Workflow & Intermediate Activation
Workflow and mechanism of TCFH/NMI-mediated amide coupling for challenging substrates.
Experimental Protocols
Protocol A: TCFH / NMI-Mediated Coupling
N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium ion. This protocol is ideal for coupling electron-deficient acids with sterically hindered or poorly nucleophilic amines[1].
Causality of Experimental Design: NMI serves a dual purpose. It acts as a nucleophilic catalyst to form the active intermediate and as a Brønsted base to scavenge the HCl generated during C-N bond formation. Using NMI instead of DIPEA prevents the formation of unreactive ketenes or degradation products.
Step-by-Step Methodology (1.0 mmol scale):
-
Preparation: In a dry 10 mL round-bottom flask, add the electron-deficient benzoic acid (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq).
-
Solvation: Suspend the reagents in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (5.0 mL, 0.2 M). Note: MeCN is preferred as it often allows for direct product crystallization[3].
-
Base Addition: Add N-methylimidazole (NMI) (2.5 mmol, 2.5 eq) via syringe. Stir for 2 minutes.
-
Activation: Add TCFH (1.1 mmol, 1.1 eq) in a single portion.
-
Self-Validating Checkpoint 1 (Visual): The reaction mixture will typically become completely homogeneous within 1–2 minutes as the highly soluble N-acyl imidazolium intermediate forms.
-
Reaction: Stir at room temperature for 1 to 3 hours.
-
Self-Validating Checkpoint 2 (Analytical): Quench a 10 µL aliquot in 1 mL of MeOH. LC-MS should show the complete disappearance of the starting acid (often visible as the methyl ester in the quench) and the presence of the product mass.
-
Workup: Add 10 mL of deionized water. For many substrates in MeCN, the amide product will immediately precipitate as white/off-white crystals[3]. If precipitation occurs, isolate via vacuum filtration. If no precipitation occurs, extract with EtOAc (3 x 10 mL), wash the combined organics with 1M HCl, saturated NaHCO3, and brine, then dry over Na2SO4 and concentrate.
Protocol B: T3P-Promoted Coupling
Propylphosphonic anhydride (T3P) is a remarkably mild, non-toxic reagent that activates the acid via a mixed phosphonic anhydride. It is the method of choice for process-scale chemistry due to its safety profile and strictly water-soluble byproducts[2].
Causality of Experimental Design: T3P is supplied as a 50% solution in various solvents (EtOAc, DMF, MeTHF). By adding T3P last to the pre-mixed acid, amine, and base, you prevent the formation of symmetric anhydrides, ensuring the mixed anhydride is immediately trapped by the amine upon formation.
Step-by-Step Methodology (1.0 mmol scale):
-
Preparation: To a reaction vial, add the electron-deficient benzoic acid (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq).
-
Solvation: Dissolve in Ethyl Acetate (EtOAc) or MeTHF (5.0 mL, 0.2 M).
-
Base Addition: Add Pyridine or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Note: Pyridine is highly recommended for electron-deficient substrates to minimize epimerization if adjacent chiral centers exist[4].
-
Activation: Dropwise, add T3P (50% w/w in EtOAc) (1.5 mmol, 1.5 eq).
-
Reaction: Heat the mixture to 50 °C for 4–12 hours. (Electron-deficient acids activated by T3P often require mild heating compared to TCFH).
-
Self-Validating Checkpoint 1 (Physical): Unlike carbodiimide couplings (e.g., DCC/EDC) which drop out urea byproducts, the T3P reaction mixture will remain a clear, homogeneous solution throughout the process.
-
Workup: Cool to room temperature and dilute with an additional 10 mL of EtOAc. Wash the organic layer sequentially with water (2 x 10 mL), 1M HCl (10 mL), and saturated NaHCO3 (10 mL).
-
Self-Validating Checkpoint 2 (Phase Separation): The phase separation will be rapid and sharp. T3P byproducts do not form emulsions, a common failure mode in peptide/amide chemistry[2].
-
Isolation: Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure to yield the highly pure amide[5].
References
-
Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Journal of Chemical Education (ACS Publications) URL:[Link]
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters (ACS Publications) URL:[Link]
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis ResearchGate URL:[Link]
-
Amide synthesis by acylation Organic Chemistry Portal URL:[Link]
-
A Robust Three-Step Telescoped Synthesis of Electron-Deficient Amide Substituted Arylboronic Acids Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Application Notes & Protocols: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide as a Directed Metalation Group
Introduction: The Strategic Power of Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and regioselective method for the functionalization of aromatic systems.[1][2][3] This strategy circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. The DoM reaction relies on the use of a Directed Metalation Group (DMG), a heteroatom-containing functional group that acts as a Lewis basic site.[3] This DMG coordinates to an organolithium reagent, positioning it to deprotonate the sterically closest, or ortho, C-H bond. This process, driven by a Complex-Induced Proximity Effect (CIPE), generates a stabilized aryllithium intermediate that can be trapped with a wide array of electrophiles, leading exclusively to the ortho-substituted product.[1][4]
Among the arsenal of DMGs, the tertiary amide, specifically the N,N-dimethylbenzamide, is one of the most robust and effective directing groups.[2][5] Its carbonyl oxygen serves as an excellent coordination site for lithium, kinetically increasing the acidity of the adjacent aromatic protons.[4][6] This application note provides a detailed guide to the strategic use of a highly specialized substrate, 4-Fluoro-2-methoxy-N,N-dimethylbenzamide , demonstrating how ancillary substitution can be leveraged to achieve exquisite control over the DoM process.
Substrate Analysis: A Synergy of Directing and Activating Effects
The choice of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide as a substrate for DoM is a deliberate one, capitalizing on the synergistic interplay of its three distinct functional groups to ensure a single, predictable regiochemical outcome.
-
The Primary Director: N,N-Dimethylamide: This group is the principal driver of the reaction, coordinating the alkyllithium base and directing deprotonation to an adjacent position.
-
The Blocking Group: 2-Methoxy: The methoxy group at the C2 position physically obstructs one of the two potential ortho sites relative to the amide. While a methoxy group can itself function as a moderate DMG, its primary role here is to ensure that metalation cannot occur at C2, thereby forcing the reaction towards the only other available ortho position, C6.
-
The Activating Group: 4-Fluoro: The fluorine atom at the C4 position exerts a powerful influence. Fluorine is the most electronegative element and can function as a moderate DMG in its own right.[7][8] More importantly, its strong electron-withdrawing inductive effect increases the kinetic acidity of all ring protons, facilitating the deprotonation step at the C6 position.[9][10] The incorporation of fluorine into molecules is also a highly sought-after strategy in drug development, as it can enhance metabolic stability, binding affinity, and bioavailability.[9][10]
This combination of a powerful director, a blocking element, and an activating group makes 4-Fluoro-2-methoxy-N,N-dimethylbenzamide an exemplary substrate for predictable and high-yielding ortho-functionalization at the C6 position.
Experimental Protocol: Directed ortho-Metalation and Electrophilic Quench
This protocol provides a general procedure for the lithiation of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide and subsequent reaction with an electrophile.
Safety Precautions:
-
Organolithium reagents such as n-BuLi and sec-BuLi are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Reactions should be conducted in a well-ventilated fume hood.
Materials & Reagents:
-
4-Fluoro-2-methoxy-N,N-dimethylbenzamide (Substrate)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but recommended with n-BuLi)
-
Electrophile (e.g., Trimethylsilyl chloride, Iodine, N,N-Dimethylformamide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
1. Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet.
-
Dry the glassware thoroughly in an oven (e.g., at 120 °C for at least 4 hours) and allow it to cool to room temperature under a stream of inert gas.
2. Reagent Preparation:
-
In the reaction flask, dissolve 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv.) in anhydrous THF (or Et₂O) to a concentration of approximately 0.1-0.2 M.
-
If using n-BuLi, add TMEDA (1.1-1.2 equiv.) to the solution. The use of TMEDA is crucial as it breaks down the alkyllithium aggregates, increasing the basicity and reactivity of the reagent.[5]
3. Metalation (Formation of Aryllithium):
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (sec-BuLi or n-BuLi, 1.1-1.2 equiv.) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species.
-
Rationale: Maintaining a low temperature is critical to prevent decomposition of the organolithium reagent and the aryllithium intermediate, as well as to minimize potential side reactions.[5]
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
4. Electrophilic Quench:
-
Dissolve the chosen electrophile (1.2-1.5 equiv.) in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature overnight.
5. Work-up and Isolation:
-
Once the reaction has reached room temperature, cool it to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
6. Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Common Electrophiles and Products
The aryllithium intermediate generated from 4-Fluoro-2-methoxy-N,N-dimethylbenzamide is a versatile nucleophile that can react with a broad range of electrophiles. The table below summarizes some common transformations.
| Electrophile Reagent | Chemical Formula | Resulting Functional Group |
| Trimethylsilyl chloride | Me₃SiCl | -SiMe₃ |
| Iodine | I₂ | -I |
| Bromine | Br₂ (or C₂H₄Br₂) | -Br |
| N,N-Dimethylformamide | DMF | -CHO (Aldehyde) |
| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic Acid) |
| Aldehydes/Ketones | R₂C=O | -C(OH)R₂ |
| Boric Acid Esters | B(OR)₃ | -B(OH)₂ (Boronic Acid) |
| Chlorodiphenylphosphine | ClPPh₂ | -PPh₂ |
Table 1: A selection of common electrophiles for trapping aryllithium intermediates generated via DoM.[5]
Conclusion and Further Insights
The use of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide exemplifies a sophisticated approach to Directed ortho-Metalation. By integrating a powerful directing group with strategically placed blocking and activating substituents, chemists can achieve unparalleled regiochemical control in the synthesis of complex, polysubstituted aromatic compounds. While the tertiary amide is an excellent DMG, its subsequent removal or transformation can be challenging.[5] Researchers should be aware of modern protocols for the conversion of tertiary amides into other functional groups, such as aldehydes (via Schwartz's reagent) or ketones (via addition of organolithiums to the Weinreb amide variant), to fully exploit the synthetic utility of this methodology.[5] The protocols and principles outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool in their work.
References
-
University of Rochester. Directed (ortho) Metallation. [Online] Available at: [Link]
-
ResearchGate. Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. [Online] Available at: [Link]
-
Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry, 6, 142-146. [Online] Available at: [Link]
-
García-Rodeja, Y., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Online] Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Online] Available at: [Link]
-
Bridges, A. J., et al. (1990). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters. [Online] Available at: [Link]
-
ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Online] Available at: [Link]
-
Wikipedia. Directed ortho metalation. [Online] Available at: [Link]
-
ACS Publications. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Online] Available at: [Link]
-
Leroux, F. R., & Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. The Chemistry of Organolithium Compounds. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. [Online] Available at: [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Online] Available at: [Link]
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Strategic Ortho-Lithiation of N,N-Dimethylbenzamide Derivatives: Conditions and Protocols
An Application Guide for Researchers
Introduction: Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic chemistry, offering a powerful and regioselective strategy for the functionalization of aromatic systems.[1] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. The DoM reaction relies on the use of a directing metalation group (DMG), a heteroatom-containing functionality that coordinates to an organolithium base, guiding deprotonation to the adjacent ortho position.[2][3]
Among the vast arsenal of DMGs, the tertiary amide, particularly the N,N-dimethylamide group, has proven to be one of the most robust and reliable directors.[4][5] Its strong Lewis basicity ensures efficient coordination with the lithium cation, while its steric and electronic properties render it resistant to nucleophilic attack by the organolithium reagent. This application note provides a comprehensive guide to the theory, critical parameters, and practical execution of ortho-lithiation reactions on N,N-dimethylbenzamide derivatives, tailored for researchers in synthetic chemistry and drug development.
The Mechanism: Complex-Induced Proximity Effect (CIPE)
The regioselectivity of the DoM reaction is governed by a mechanism known as the Complex-Induced Proximity Effect (CIPE).[2] The process begins with the coordination of the organolithium reagent (RLi) to the Lewis basic oxygen atom of the amide DMG. This initial complexation brings the organolithium base into close proximity with the C-H bond at the ortho position, kinetically favoring its deprotonation over other, potentially more acidic, protons on the aromatic ring.[6] The resulting aryllithium species remains stabilized by this intramolecular coordination until it is intercepted by an electrophile.
Caption: The core mechanism of Directed ortho-Metalation (DoM).
Critical Parameters and Experimental Considerations
The success of an ortho-lithiation reaction hinges on the careful control of several key parameters. Understanding the role of each component is crucial for optimizing reaction outcomes and troubleshooting unexpected results.
Choice of Organolithium Base
The selection of the organolithium reagent is critical and depends on the acidity of the target C-H bond.
-
n-Butyllithium (n-BuLi): A commonly used base for general metalations. While effective for many substrates, it can sometimes be sluggish or require higher temperatures for benzamide lithiation.[7][8]
-
sec-Butyllithium (s-BuLi): Generally the reagent of choice for the ortho-lithiation of benzamides.[9] It is significantly more basic and sterically hindered than n-BuLi, leading to faster and cleaner deprotonations at low temperatures.[7][10] Its increased reactivity, however, demands stricter control over reaction conditions.
-
tert-Butyllithium (t-BuLi): The most basic of the butyllithium isomers.[11] Its extreme reactivity can lead to side reactions, including reaction with ethereal solvents, and it is typically reserved for deprotonating very weak carbon acids.
The Role of the Solvent
The reaction is almost exclusively performed in anhydrous ethereal solvents.
-
Tetrahydrofuran (THF): The most common solvent for DoM reactions.[6] Its ability to solvate the lithium cation helps to break down the oligomeric aggregates of organolithium reagents, thereby increasing their basicity and reactivity.[12][13]
-
Diethyl Ether (Et₂O): A less coordinating solvent than THF. Reactions in ether are often slower but can be advantageous when using highly reactive bases like s-BuLi, as ether is less susceptible to deprotonation by the base compared to THF.[10]
The Crucial Additive: TMEDA
N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that dramatically accelerates the rate of lithiation.[14][15]
-
Mechanism of Action: TMEDA binds strongly to the lithium cation, breaking down organolithium aggregates into highly reactive monomers.[13] This sequestration of lithium increases the carbanionic character of the alkyl group, significantly enhancing its basicity and promoting rapid and efficient deprotonation, even at -78 °C.[2] In many cases, the addition of TMEDA is essential for achieving high yields.[9]
Temperature Control
Strict temperature control is arguably the most critical factor for a successful and clean DoM reaction.
-
Standard Temperature: Reactions are typically conducted at -78 °C (a dry ice/acetone or dry ice/isopropanol bath).
-
Rationale: At this low temperature, numerous potential side reactions are minimized. These include:
-
Reaction of the highly basic organolithium reagent with the THF solvent, which becomes significant at higher temperatures.[16]
-
Nucleophilic addition of the organolithium to the amide carbonyl, a potential but generally slow side reaction.
-
Decomposition of the thermally unstable aryllithium intermediate.
-
Data Summary: Representative Ortho-Lithiation Conditions
The following table summarizes typical conditions for the ortho-lithiation of various N,N-dialkylbenzamide derivatives, showcasing the versatility of the methodology.
| Substrate | Base (Equiv.) | Additive (Equiv.) | Solvent | Temp (°C) | Electrophile | Product | Yield (%) | Reference |
| N,N-Diethylbenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | MeI | N,N-Diethyl-2-methylbenzamide | 97 | [5] |
| N,N-Diethyl-3-methoxybenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | MeI | N,N-Diethyl-2-methyl-3-methoxybenzamide | 95 | [5] |
| N,N-Diethyl-4-chlorobenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | (MeS)₂ | N,N-Diethyl-4-chloro-2-(methylthio)benzamide | 85 | [9] |
| N,N-Diethyl-1-naphthamide | s-BuLi (1.2) | TMEDA (1.2) | THF | -78 | O₂ | 2-Hydroxy-N,N-diethyl-1-naphthamide | 75 | [6] |
| N-Benzoyl-(S)-phenylalaninol methyl ether | n-BuLi (2.2) | TMEDA (2.2) | THF | 0 | Valeraldehyde | ortho-substituted product | High | [17] |
Detailed Experimental Protocol: Ortho-Iodination of N,N-Dimethylbenzamide
This protocol provides a step-by-step procedure for a representative DoM reaction. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11][18][19]
Caption: A typical experimental workflow for a DoM reaction.
Materials:
-
N,N-Dimethylbenzamide
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), distilled from CaH₂
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc), brine
Procedure:
-
Reaction Setup: To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-dimethylbenzamide (e.g., 10 mmol, 1.49 g).
-
Solvent and Additive Addition: Add anhydrous THF (100 mL) via cannula. Stir until the substrate is fully dissolved. Add TMEDA (12 mmol, 1.2 eq, 1.8 mL) via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the s-BuLi solution (11 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate dry flask, dissolve iodine (12 mmol, 1.2 eq, 3.05 g) in anhydrous THF (20 mL). Add this solution dropwise to the aryllithium solution at -78 °C. The color of the reaction will darken and then fade as the iodine is consumed.
-
Reaction Completion: Stir the mixture at -78 °C for an additional hour.
-
Aqueous Work-up: While still at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl (50 mL).[20] A significant exotherm may be observed. Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (50 mL) to remove excess iodine, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N,N-dimethyl-2-iodobenzamide.
References
- Snieckus, V. et al. (1978). Regiospecific Synthesis of Contiguously Tri- and Tetra-Substituted Alkoxybenzenes. Tetrahedron Letters, 51, 5099–5102.
- NINGBO INNO PHARMCHEM CO.,LTD. Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium.
- Clayden, J. et al. (2000). Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides. Journal of the Chemical Society, Perkin Transactions 1.
- Snieckus, V. (1990). Directed ortho metalation.
- Myers, A. G. Research Group.
- University of Wisconsin. Directed (ortho)
- Baran, P. S. Lab. (2007). Directed Metalation: A Survival Guide. The Scripps Research Institute.
- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences.
- Snieckus, V. et al. (2024).
- TUODA INDUSTRY LIMITED. (2025). Exploring the practical uses of TMEDA in 2025. Global Chemical Supplier.
- Wikipedia. Organolithium reagent.
- Grokipedia.
- Kumar, A. et al. (2017). Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides: Application to the Synthesis of Urolithins B, M6, and M7. PubMed.
- Organic Chemistry Portal.
- Wang, L. et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. PubMed.
- Mortier, J. (2010).
- Gil, L. H. et al. (2015). General Principles of ortho-Lithiation in Arylphosphinamides.
- Smith, A. et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.
- Al-Zaydi, K. M. (2015).
- Wikipedia.
- Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
- Mortier, J. et al. (1994). Directed lithiation of unprotected benzoic acids.
- Chem-Station Int. Ed. (2026). Organolithium Reagents.
- Reddit. (2019).
- Wikipedia. sec-Butyllithium.
- Organic Syntheses Procedure. (1970). α-(2,5-DIMETHYLPHENYL)-N,N,4-TRIMETHYLBENZYLAMINE.
- Bailey, W. F., & Longstaff, S. C. (2002).
- Gribble, G. W. et al. (1987). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
- BenchChem. (2025). Application Notes and Protocols: Deprotonation Reactions Using Long-Chain Alkyllithium Reagents.
- Reddit. (2023).
- Bailey, W. F. et al. (2023).
- Vapourtec.
- Universität Münster. (2022).
Sources
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
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- 17. Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Selective O-Methylation of 4-Fluoro-2-hydroxy-N,N-dimethylbenzamide
Abstract
This guide details the chemical protocols for the O-methylation of 4-fluoro-2-hydroxy-N,N-dimethylbenzamide to synthesize 4-fluoro-2-methoxy-N,N-dimethylbenzamide . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including analogs of anti-androgens and antiretrovirals. The presence of the ortho-amide and para-fluorine substituents creates a unique electronic and steric environment that influences reagent selection. This document provides three validated protocols ranging from standard laboratory methods to green, scalable industrial processes, supported by mechanistic insights into intramolecular hydrogen bonding (IMHB) disruption.
Substrate Analysis & Mechanistic Strategy
Structural Challenges
The substrate features three key structural elements that dictate reactivity:
-
Phenolic Hydroxyl (Nucleophile): The target for methylation.
-
4-Fluoro Group: An electron-withdrawing group (EWG) that increases the acidity of the phenol (pKa < 10), facilitating deprotonation.
-
N,N-Dimethylamide: Unlike primary amides, the tertiary amide lacks acidic N-H protons, eliminating the risk of competitive N-methylation. However, it exerts a steric effect that twists the amide bond out of planarity with the phenyl ring.
The "Steric Twist" Advantage
In unsubstituted salicylamides (e.g., 2-hydroxybenzamide), a strong intramolecular hydrogen bond (IMHB) exists between the phenolic proton and the amide carbonyl oxygen. This "locks" the proton, reducing nucleophilicity.
-
Observation: In N,N-dimethyl derivatives, the steric clash between the N-methyl groups and the ortho-hydroxyl (or ring protons) forces the amide group to rotate.
-
Impact: This rotation weakens the IMHB compared to planar primary amides, making the phenolic proton more accessible to bases and the oxygen more nucleophilic.
Reaction Pathway
The reaction proceeds via an SN2 mechanism . The base deprotonates the phenol to form a phenoxide anion, which then attacks the methylating agent (Me-X).
Figure 1: Mechanistic pathway highlighting the critical deprotonation step.
Reagent Selection Guide
For this specific substrate, three reagent classes are evaluated based on scale, safety, and reactivity.
| Parameter | Protocol A: Standard | Protocol B: Green/Scale-up | Protocol C: Phase Transfer |
| Reagent | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) | Dimethyl Sulfate (DMS) / MeI |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ / TBAI (Cat.) | NaOH (aq) |
| Solvent | DMF or Acetone | Neat or Toluene | DCM / Water |
| Temp | 25°C – 60°C | 90°C – Reflux | Room Temp |
| Pros | High yield, mild temp, reliable. | Non-toxic, biodegradable, no halide waste. | Fast, cheap, simple workup. |
| Cons | Neurotoxic reagent, expensive waste disposal. | Requires high temp, slower kinetics. | DMS is highly toxic; biphasic mixing issues. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (MeI / K₂CO₃)
Best for: Research scale (mg to g), high purity requirements, and rapid optimization.
Materials:
-
Substrate: 1.0 equiv
-
Methyl Iodide (MeI): 1.5 – 2.0 equiv
-
Potassium Carbonate (K₂CO₃): 2.0 equiv (anhydrous, granular)
-
Solvent: DMF (N,N-Dimethylformamide) [0.2 M concentration]
Step-by-Step:
-
Setup: Charge a round-bottom flask with the substrate and anhydrous K₂CO₃.
-
Solvation: Add DMF and stir at room temperature for 15 minutes. Note: The solution may turn yellow as the phenoxide forms.
-
Addition: Cool the mixture to 0°C (ice bath) to minimize exotherms, then add MeI dropwise via syringe.
-
Reaction: Remove the ice bath and stir at 60°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (phenol) will be lower Rf than the product (ether).
-
-
Workup:
-
Dilute reaction mixture with EtOAc.
-
Wash 2x with water (to remove DMF) and 1x with 1M NaOH (to remove unreacted phenol).
-
Wash 1x with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: Usually yields >95% pure product. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Green Industrial Synthesis (DMC)
Best for: Large scale (>100g), safety-conscious labs, and avoiding toxic halides.
Materials:
-
Substrate: 1.0 equiv
-
Dimethyl Carbonate (DMC): 10–20 equiv (acts as solvent and reagent)
-
Base: K₂CO₃ (2.0 equiv)
-
Catalyst: Tetrabutylammonium Iodide (TBAI) (0.05 equiv)
Step-by-Step:
-
Mixture: Combine substrate, K₂CO₃, and TBAI in a flask.
-
Reagent: Add DMC.
-
Reflux: Heat the mixture to reflux (~90°C). DMC is a weaker electrophile than MeI; the catalyst (TBAI) generates a small amount of active "N-methyl" species or activates the carbonate in situ.
-
Duration: Reaction typically requires 8–12 hours.
-
Workup:
-
Distill off excess DMC (can be recycled).
-
Resuspend residue in EtOAc/Water.
-
Separate organic layer, wash with brine, and concentrate.
-
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Quick bench reactions where dry solvents are unavailable.
Materials:
-
Substrate: 1.0 equiv
-
MeI: 1.5 equiv[1]
-
Solvent: Dichloromethane (DCM) and Water (1:1 ratio)
-
Base: NaOH (2.0 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 equiv)
Step-by-Step:
-
Dissolve substrate in DCM.
-
Dissolve NaOH and TBAB in water.
-
Combine phases and add MeI.
-
Stir vigorously at room temperature. The TBAB transports the phenoxide from the water layer to the DCM layer where it reacts with MeI.
-
Separate layers, dry DCM, and evaporate.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Conversion | Strong IMHB or poor solubility.[2] | Switch solvent to DMF or DMSO (disrupts H-bonds). Increase Temp to 80°C. |
| Hydrolysis of Amide | Base too strong or wet solvent at high temp. | Ensure anhydrous conditions. Use K₂CO₃ instead of NaOH/KOH. |
| Colored Impurities | Oxidation of phenoxide. | Perform reaction under Nitrogen/Argon atmosphere. |
Decision Logic for Optimization
Figure 2: Troubleshooting logic for incomplete methylation.
Safety & Handling
-
Methyl Iodide (MeI): A volatile neurotoxin. Must be handled in a functioning fume hood. Double-glove (Nitrile) recommended. Quench excess MeI with aqueous ammonia or amine waste.
-
Dimethyl Carbonate (DMC): Flammable (Flash point 18°C). Much lower toxicity than MeI.
-
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide: Treat as a potential irritant. Fluorinated aromatics can show enhanced skin absorption.
References
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI Molecules, 2025. Available at: [Link]
-
Intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry, 1980. Available at: [Link]
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane. Scientific Update, 2019. Available at: [Link]
Sources
Application Note: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide as a Key Intermediate in the Synthesis of Novel Antipsychotic Agents
For: Researchers, scientists, and drug development professionals.
Abstract and Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and blood-brain barrier permeability.[1][2] This guide details the synthesis, characterization, and application of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide , a versatile fluorinated aromatic intermediate. While not a direct precursor to a currently marketed antipsychotic, its structure contains key pharmacophoric elements—a fluorinated aromatic ring and a methoxy group—that are prevalent in centrally active agents.
This document provides a comprehensive overview of its synthesis from commercially available starting materials, detailed analytical protocols for quality control, and a practical, illustrative protocol for its use in the synthesis of a complex heterocyclic system, representative of scaffolds found in atypical antipsychotics like Risperidone.[3] The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity.
Compound Profile and Physicochemical Properties
4-Fluoro-2-methoxy-N,N-dimethylbenzamide is a substituted benzamide derivative. The presence of both a fluorine atom and a methoxy group on the benzene ring significantly influences its electronic properties and reactivity.
| Property | Value | Source |
| CAS Number | 1369777-76-3 | Internal Data |
| Molecular Formula | C₁₀H₁₂FNO₂ | Internal Data |
| Molecular Weight | 197.21 g/mol | Internal Data |
| Appearance | White to off-white crystalline solid | [4] |
| Purity (Typical) | ≥98% (HPLC) | Internal Data |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Internal Data |
Significance in Medicinal Chemistry: The Role of Fluorine and Methoxy Groups
The substitution pattern of this intermediate is of significant interest for the development of Central Nervous System (CNS) agents.[5][6]
-
Fluorine Atom: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[1] The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate, leading to improved pharmacokinetic profiles.[2] Furthermore, fluorine substitution can increase lipophilicity, which may facilitate passage across the blood-brain barrier—a critical requirement for antipsychotic drugs.[5][7]
-
Methoxy Group: The methoxy group is an electron-donating group that can modulate the electronic character of the aromatic ring. This can be crucial for tuning receptor binding affinity and selectivity. Its position ortho to the amide functionality can also influence the molecule's preferred conformation.
The combination of these two groups makes 4-Fluoro-2-methoxy-N,N-dimethylbenzamide a valuable building block for creating diverse chemical libraries aimed at discovering novel antipsychotic drug candidates.
Synthesis Protocol for 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
This section provides a robust, two-step protocol for the synthesis of the title compound starting from commercially available 4-Fluoro-2-methoxybenzoic acid.
Synthetic Workflow Overview
The synthesis involves the conversion of a carboxylic acid to an N,N-dimethylamide via an activated intermediate. This is a standard and highly efficient transformation in organic synthesis.
Caption: Synthesis of the title intermediate.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
4-Fluoro-2-methoxybenzoic acid (1.0 eq)[4]
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)
-
Dimethylamine solution (2.0 M in THF) (2.5 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
Step 1: Formation of the Acyl Chloride Intermediate
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (2 drops).
-
Rationale: DMF catalyzes the formation of the acyl chloride by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.
-
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step without further purification.
Step 2: Amidation to form 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool the flask to 0°C in an ice bath.
-
In a separate flask, mix dimethylamine solution (2.5 eq) and triethylamine (3.0 eq) in DCM.
-
Rationale: Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the dimethylamine nucleophile.
-
-
Add the dimethylamine/TEA solution dropwise to the acyl chloride solution at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 4-Fluoro-2-methoxy-N,N-dimethylbenzamide as a solid.
Application Protocol: Synthesis of a Risperidone-like Scaffold
This section outlines an illustrative protocol demonstrating how 4-Fluoro-2-methoxy-N,N-dimethylbenzamide can be utilized as a key building block in the synthesis of complex heterocyclic structures relevant to antipsychotic drug discovery. The following is a representative, not a direct, synthesis of a marketed drug, but showcases the chemical principles involved. The strategy involves the N-alkylation of a piperidine derivative.[8][9]
Illustrative Synthetic Pathway
Caption: Application of the intermediate in API synthesis.
Illustrative Experimental Protocol: N-Alkylation
This protocol describes the coupling of a functionalized piperidine with a chloroethyl-substituted heterocycle, a common strategy in the synthesis of drugs like Risperidone.[8] While our specific intermediate isn't used in the direct synthesis of Risperidone, this illustrates how a similar fluorinated building block would be incorporated.
Materials and Reagents:
-
A suitable piperidine derivative containing the 4-fluoro-2-methoxybenzoyl moiety (1.0 eq)
-
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq)[3]
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Potassium iodide (KI) (0.1 eq)
-
Acetonitrile (anhydrous)
Protocol:
-
To a round-bottom flask, add the piperidine derivative (1.0 eq), the chloroethyl-substituted heterocycle (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Rationale: K₂CO₃ acts as the base to facilitate the nucleophilic substitution. KI serves as a catalyst via the Finkelstein reaction, where the iodide transiently replaces the chloride, forming a more reactive alkyl iodide intermediate.
-
-
Add anhydrous acetonitrile and heat the mixture to reflux (approx. 82°C).
-
Monitor the reaction progress using HPLC or TLC. The reaction typically runs for 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography to yield the final API scaffold.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the intermediate is critical. The following methods are standard for characterization.
Analytical Workflow
Caption: Analytical workflow for quality control.
Typical Analytical Data
| Analysis | Specification | Typical Result |
| HPLC Purity | ≥ 98.0% | 99.2% |
| ¹H NMR | Conforms to structure | Protons corresponding to aromatic, methoxy, and N,N-dimethyl groups observed at expected chemical shifts. |
| Mass Spec (ESI+) | [M+H]⁺ = 198.09 | Observed m/z = 198.1 |
Safety and Handling
As with all laboratory chemicals, 4-Fluoro-2-methoxy-N,N-dimethylbenzamide and its precursors should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11499. Retrieved from [Link]
-
AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. Retrieved from [Link]
-
Iannazzo, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1927–1935. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 931-940. Retrieved from [Link]
-
Kirk, K. L. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1447-1456. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Retrieved from [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from [Link]
-
Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Retrieved from [Link]
- Google Patents. (n.d.). US7202360B2 - Method for preparing risperidone.
-
Wikipedia. (n.d.). 4-Fluoro-DMT. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. 4(5), 1930-1935. Retrieved from [Link]
-
Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]
- 9. Risperidone synthesis - chemicalbook [chemicalbook.com]
Scalable Synthesis Routes for Fluorinated Benzamide Building Blocks
Executive Summary
Fluorinated benzamides are ubiquitous structural motifs in modern medicinal chemistry, serving as bioisosteres for stable amide linkages and modulators of lipophilicity (LogD) and metabolic stability. While laboratory-scale synthesis often relies on expensive coupling reagents (e.g., HATU), these methods become cost-prohibitive and waste-intensive at the kilogram scale.
This guide details three distinct, scalable methodologies for synthesizing fluorinated benzamide building blocks. We move beyond standard textbook couplings to focus on Process Mass Intensity (PMI) , Atom Economy , and Safety .
The "Scale-Up Gap"
The transition from medicinal chemistry (mg) to process development (kg) often fails due to:
-
Reagent Cost: High-performance reagents like HATU/COMU are economically unviable for >1kg batches.
-
Purification: Chromatography is a bottleneck; scalable routes must rely on crystallization or extractive workups.
-
Safety: Fluorinated intermediates often exhibit unique thermal hazards; standard acid chloride routes (SOCl₂) generate corrosive off-gases requiring scrubbers.
Strategic Route Selection
Before initiating synthesis, the starting material availability (Aryl Acid vs. Aryl Halide) and substrate sensitivity dictate the pathway.
Decision Matrix: Route Selection
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on starting material and substrate stability.
Protocol A: T3P-Mediated Coupling (The "Precision" Route)
Best for: Chiral fluorinated building blocks, epimerization-prone substrates, and "First-Time-Right" scale-up.
Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride that drives amidation with high atom economy. Unlike EDC/HOBt, T3P byproducts are water-soluble, allowing for purification via simple phase separation rather than chromatography [1].
Materials
-
Substrate: Fluorinated Benzoic Acid derivative (1.0 equiv)
-
Amine: Primary or secondary amine (1.1 equiv)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.2 - 1.5 equiv)
-
Base: Pyridine (2.5 - 3.0 equiv) or DIPEA (for non-aromatic amines)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Protocol
-
Charge: To a reactor equipped with an overhead stirrer and internal temperature probe, charge the Fluorinated Benzoic Acid and Solvent (5-8 volumes relative to acid mass).
-
Add Base: Add Pyridine (3.0 equiv). Note: Exotherm is minimal, but monitor temp.
-
Add T3P: Charge T3P solution dropwise over 20 minutes, maintaining internal temperature < 25°C.
-
Why? Slow addition prevents background hydrolysis of the active anhydride species.
-
-
Add Amine: Add the Amine (1.1 equiv). Stir at 20-25°C for 2-4 hours.
-
Monitoring: Check HPLC for conversion (>98% typically achieved).
-
-
Quench & Workup (Critical for Scale):
-
Isolation: Concentrate organic phase. Crystallize by adding an anti-solvent (e.g., Heptane) if the product is solid.
Self-Validating Check: The T3P byproducts (propanephosphonic acid) remain in the aqueous phase. If the organic layer remains cloudy after washing, water separation is incomplete.
Protocol B: Catalytic Direct Amidation (The "Green" Route)
Best for: Robust, simple fluorinated benzamides (e.g., 2,4-difluorobenzamide) where cost and waste minimization are paramount.
Rationale: This method uses Boric Acid or arylboronic acids as catalysts to activate the carboxylic acid. It generates only water as a byproduct, removed azeotropically. This is the highest atom-economy route [2].
Materials
-
Substrate: Fluorinated Benzoic Acid (1.0 equiv)
-
Amine: Amine (1.05 equiv)
-
Catalyst: Boric Acid (10-20 mol%) OR 3,4,5-Trifluorophenylboronic acid (1-5 mol% - higher activity).
-
Solvent: Toluene or Xylene.
-
Equipment: Dean-Stark trap.
Step-by-Step Protocol
-
Setup: Equip a reactor with a Dean-Stark trap and reflux condenser.
-
Charge: Add Acid , Amine , Catalyst , and Toluene (10 volumes).
-
Reflux: Heat to reflux (approx. 110°C).
-
Water Removal: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 12-24 hours).
-
Mechanistic Insight: The boronic acid forms a mixed anhydride (acyloxyboronate) which is more electrophilic than the free acid, facilitating amine attack.
-
-
Workup:
-
Cool to 60°C.
-
Option 1 (Precipitation): If the product is insoluble in cold toluene, cool to 0°C and filter.
-
Option 2 (Extraction): If soluble, wash with water (to remove boric acid) and concentrate.
-
Critical Control Point: Fluorinated acids with ortho-substituents may be sterically hindered. In these cases, use 3,4,5-Trifluorophenylboronic acid as the catalyst, as its electron-withdrawing nature increases the Lewis acidity of the boron center [3].
Protocol C: Pd-Catalyzed Aminocarbonylation (The "Shortcut" Route)
Best for: Scenarios where the Fluorinated Aryl Bromide is cheaper/more available than the Acid, or to introduce isotopically labeled Carbonyls (¹³CO).
Rationale: This route skips the synthesis of the carboxylic acid entirely, coupling an aryl halide, CO gas, and an amine directly.
Aminocarbonylation Workflow
Figure 2: Palladium-catalyzed aminocarbonylation cycle utilizing XantPhos for efficient carbonyl insertion.
Materials
-
Substrate: Fluorinated Aryl Bromide (1.0 equiv)
-
Amine: 1.2 - 1.5 equiv
-
CO Source: Carbon Monoxide gas (balloon or pressure vessel) OR Molybdenum Hexacarbonyl (Mo(CO)₆) for solid handling.
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: XantPhos (2-4 mol%) - Crucial for high turnover at lower pressures.
-
Base: DBU or Triethylamine (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Protocol (Pressure Reactor Method)
-
Inertion: Purge the pressure reactor with Nitrogen (3 cycles).
-
Charge: Add Aryl Bromide , Amine , Pd(OAc)₂ , XantPhos , and Base in solvent.
-
CO Introduction: Pressurize with CO gas (1-5 bar).
-
Safety Note: CO is a silent killer. Use personal CO monitors and work in a high-flow fume hood.
-
-
Reaction: Heat to 80-100°C. Stir for 16 hours.
-
Workup:
-
Vent CO gas carefully into a specific exhaust line.
-
Filter the mixture through a pad of Celite (to remove Pd black).
-
Concentrate and recrystallize.
-
Why XantPhos? Bidentate ligands with large bite angles like XantPhos facilitate the reductive elimination step, which is often the rate-determining step in carbonylations of electron-deficient (fluorinated) rings [4].
Analytical Quality Control (Self-Validating Systems)
For fluorinated benzamides, ¹⁹F-NMR is the most powerful diagnostic tool.
| Analytic Method | What to look for | Pass Criteria |
| ¹⁹F-NMR | Shift in Fluorine signal | The F-signal on the ring will shift slightly upon conversion from Acid/Bromide to Amide. Integration must match stoichiometry. |
| HPLC (UV) | Conversion | < 0.5% Starting Material remaining. |
| Chiral HPLC | Epimerization | (For chiral amines) Enantiomeric Excess (ee) > 99%. |
| Residual Metal | Pd Content | (For Method C) < 10 ppm (requires scavenger resin treatment if high). |
References
-
Dunetz, J. R. , et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Ishihara, K. , et al. (1996). "3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst." Journal of Organic Chemistry. Link
-
Marcelli, T. (2013).[4] "Catalytic Amide Bond Formation." Green Chemistry. Link
-
Martinelli, J. R. , et al. (2006).[5] "Palladium-Catalyzed Aminocarbonylation of Aryl Bromides." Organic Letters. Link
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. westliberty.edu [westliberty.edu]
- 5. Amide synthesis by aminocarbonylation [organic-chemistry.org]
Application Note: Strategic Functionalization of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It synthesizes the specific reactivity profile of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide , a versatile scaffold where the interplay of electronic effects dictates the success of nucleophilic transformations.
Part 1: Strategic Analysis & Reactivity Profile[1]
The Scaffold Architecture
The reactivity of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (F-MDMB) is defined by a "push-pull" electronic conflict that a skilled chemist must navigate.[1]
-
The Activator (N,N-Dimethylamide): Located at C1, this group is a moderate Electron Withdrawing Group (EWG) via induction, activating the para-position (C4) for Nucleophilic Aromatic Substitution (
). Simultaneously, it serves as a Directed Metalation Group (DMG) for ortho-lithiation at C6.[1] -
The Modulator (Methoxy): Located at C2, this group is an Electron Donating Group (EDG) by resonance. While EDGs typically deactivate rings toward
, its meta relationship to the Fluorine (at C4) minimizes direct resonance deactivation at the reaction site. -
The Leaving Group (Fluorine): Located at C4, the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making it the premier leaving group for
in this system, superior to chlorine or bromine.
Reaction Divergence Pathways
The choice of nucleophile determines the reaction pathway. Hard, charged nucleophiles (organolithiums) attack the carbonyl or deprotonate the ring, while softer or neutral nucleophiles (amines, thiols) target the C4-fluorine.
Figure 1: Divergent reaction pathways based on nucleophile class.[1][2] Path A exploits the para-activation of the amide. Path B attacks the amide carbonyl. Path C utilizes the directing effects of F and OMe.
Part 2: Detailed Protocols
Protocol A: Diversification with Amines
Objective: Displacement of the C4-Fluorine to generate library compounds. Mechanism: Addition-Elimination via Meisenheimer Complex.[1] Critical Insight: The amide is not as strong an activator as a nitro group. Therefore, polar aprotic solvents and elevated temperatures are required to lower the activation energy.
Materials
-
Substrate: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) (1.2 - 1.5 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv)[1] -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1] Avoid DMF if temp >120°C to prevent decomposition.
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DMSO (3 mL, 0.33 M).
-
Addition: Add
(2.0 mmol) followed by the amine nucleophile (1.2 mmol). -
Reaction: Seal the vial and heat to 100°C - 120°C . Monitor by LC-MS or TLC.[1]
-
Note: Reaction times vary from 4 to 16 hours.[1] If conversion is slow, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to facilitate phase transfer if solubility is an issue.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product should precipitate as a solid.
-
Filter, wash with water (
) to remove DMSO, and dry under vacuum.[1]
-
-
Alternative Workup (Extraction):
-
If the product is an oil, extract the water/DMSO mixture with Ethyl Acetate (
). -
Wash the organic layer with brine (
), dry over , and concentrate.
-
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| No Reaction | Activation barrier too high. | Increase temp to 140°C; switch solvent to NMP; use microwave irradiation. |
| Hydrolysis of Amide | Wet solvent/hygroscopic base.[1] | Ensure anhydrous conditions; use DIPEA (organic base) instead of carbonate. |
| Darkening/Tars | Oxidation of amine.[1] | Degas solvent with |
Protocol B: Synthesis of Aryl Ketones via Nucleophilic Acyl Substitution
Objective: Conversion of the amide to a ketone using organometallics. Mechanism: The N,N-dimethylamide forms a stable tetrahedral intermediate (similar to Weinreb amides) that prevents double-addition, collapsing to the ketone only upon acidic quench.
Materials
-
Substrate: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv)
-
Nucleophile: Phenyllithium or Grignard reagent (1.1 - 1.2 equiv)[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
-
Quench: 1M HCl
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve substrate (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to 0°C (ice bath).
-
Expert Tip: Unlike esters, N,N-dimethylbenzamides often react cleanly at 0°C rather than requiring -78°C, but -78°C is safer for highly reactive lithium species.[1]
-
-
Nucleophilic Attack: Dropwise add the organolithium/Grignard reagent (1.1 mmol) over 10 minutes.
-
Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (quench a micro-aliquot with dilute acid first).[1]
-
Note: The intermediate is a salt; the starting material spot will disappear, but the product spot (ketone) only appears after hydrolysis.
-
-
Quench & Hydrolysis:
-
Pour the reaction mixture into a flask containing 1M HCl (10 mL) with vigorous stirring.
-
Stir for 15-30 minutes to ensure complete collapse of the tetrahedral intermediate.
-
-
Isolation: Extract with Diethyl Ether or EtOAc. Wash with saturated
and brine.[1] Dry and concentrate.
Protocol C: Regioselective Ortho-Lithiation (Advanced)
Objective: Functionalization at the C3 position (between F and OMe).[1] Rationale: While the amide directs to C6, the synergistic directing effect of the Fluorine (inductive) and Methoxy (coordination) strongly favors deprotonation at C3.
Methodology
-
Conditions: Treat substrate with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78°C .
-
Why LiTMP? It is a non-nucleophilic base, preventing attack at the amide carbonyl (Path B).
-
-
Electrophile Trapping: Add electrophile (e.g.,
, DMF, ) at -78°C. -
Outcome: Yields 3-substituted-4-fluoro-2-methoxy-N,N-dimethylbenzamide.
Part 3: References
-
Nucleophilic Aromatic Substitution Mechanisms:
-
Fluoro-Benzamide Reactivity:
-
Reactions of Polyfluorobenzenes:
-
Amide Activation in Synthesis:
Sources
- 1. chemscene.com [chemscene.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hydrolysis Kinetics of Sterically Hindered Dimethylbenzamides
This Application Note and Protocol guide is designed for researchers investigating the stability and hydrolysis kinetics of sterically hindered amides, specifically focusing on 2,6-dimethylbenzamide and its
Abstract & Strategic Significance
In drug discovery, the amide bond is a scaffold of choice due to its stability. However, "molecular armor" strategies—such as introducing steric bulk at the ortho positions (2,6-disubstitution)—are increasingly used to protect labile sites from metabolic degradation (e.g., by amidases).
This guide details the kinetic profiling of 2,6-dimethylbenzamide derivatives . These molecules exhibit extreme resistance to hydrolysis due to the Ortho Effect , where steric bulk prevents the coplanarity required for resonance and physically blocks nucleophilic attack. Standard hydrolysis protocols often fail; this note provides high-energy protocols and mechanistic insights required to measure these slow rates accurately.
Mechanistic Insight: The Ortho Effect & Steric Inhibition
To understand the stability of 2,6-dimethylbenzamides, one must analyze the competition between electronic activation and steric protection.
Steric Inhibition of Resonance (SIR)
In a typical benzamide, the phenyl ring and the carbonyl group are coplanar, allowing
-
The Twist: In 2,6-dimethylbenzamide, the bulky methyl groups force the carbonyl group out of the plane of the benzene ring (often
twist). -
Consequence: This breaks the conjugation between the ring and the carbonyl. While this theoretically makes the carbonyl more electrophilic (less stabilized by the ring), the steric blockade dominates.
Steric Hindrance to Nucleophilic Attack
Hydrolysis requires the formation of a tetrahedral intermediate.
-
Acidic Mechanism (
): Water must attack the protonated carbonyl. The 2,6-methyl groups create a "picket fence," drastically raising the activation energy ( ) for this approach. -
Basic Mechanism (
): Hydroxide attack is similarly blocked. Additionally, the transition state for the expulsion of the amine is destabilized by the crowded environment.
Visualizing the Mechanism
The following diagram illustrates the steric blockade preventing the formation of the tetrahedral intermediate.
Figure 1: Mechanistic pathway showing the steric blockade (Ortho Effect) inhibiting the nucleophilic attack step, the rate-determining bottleneck.
Experimental Protocol: High-Energy Hydrolysis Assays
Warning: Standard reflux conditions (1M HCl/NaOH, 100°C) are insufficient for 2,6-dimethylbenzamides, often yielding <5% conversion after 24 hours.
Protocol A: Harsh Acidic Hydrolysis (Sulfuric Acid Method)
Purpose: For determining rates of highly resistant amides where solubility is an issue.
Reagents: 70%
-
Preparation: Dissolve 2,6-dimethylbenzamide (1.0 mmol) in a minimal volume of ACN (0.5 mL).
-
Initiation: Add the solution to pre-heated 70%
(10 mL) at 130°C in a pressure-rated sealed tube. -
Sampling:
-
Withdraw 100
aliquots at hours. -
Quench: Immediately dispense into 900
ice-cold Sodium Bicarbonate (saturated) to stop the reaction.
-
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Note: Monitor the disappearance of the parent peak and appearance of 2,6-dimethylbenzoic acid.
-
Protocol B: High-Temperature Alkaline Glycolysis
Purpose: Base-catalyzed hydrolysis using elevated boiling points to overcome activation barriers. Reagents: Potassium Hydroxide (KOH), Ethylene Glycol.
-
System: Prepare a 2M solution of KOH in Ethylene Glycol (bp ~197°C).
-
Reaction: Add substrate to the solution and heat to 150°C under reflux.
-
Monitoring: Due to the high viscosity of glycol, dilute aliquots 1:10 in water/methanol before HPLC injection.
Data Analysis Workflow
Calculate the observed pseudo-first-order rate constant (
Data Presentation & Comparative Kinetics
The following data illustrates the dramatic impact of steric hindrance on hydrolysis rates.
Table 1: Comparative Hydrolysis Half-Lives ( )
Conditions: Acidic Hydrolysis (70%
| Substrate | Structure | Relative Rate | Steric Factor | |
| Benzamide | Unsubstituted | 1.0 | ~1 hour | None |
| N-substituted | 0.8 | ~1.2 hours | Electronic (Inductive) | |
| 2-Methylbenzamide | Mono-ortho | 0.05 | ~20 hours | Moderate Steric |
| 2,6-Dimethylbenzamide | Di-ortho | < 0.001 | > 100 hours | Severe Steric Block |
Table 2: Arrhenius Parameters (Representative)
Data derived from high-temperature liquid water studies of analogous 2,6-disubstituted amides (e.g., 2,6-difluorobenzamide).
| Parameter | Value | Interpretation |
| Activation Energy ( | High barrier requires high temperature ( | |
| Entropy of Activation ( | Highly Negative | Highly ordered transition state; "tight" steric fit. |
Visualizing the Experimental Workflow
This diagram outlines the decision tree for selecting the correct hydrolysis protocol based on steric hindrance.
Figure 2: Decision matrix for selecting hydrolysis conditions based on steric complexity.
References
-
Bunton, C. A., Nayak, B., & O'Connor, C. (1968).[2] The Alkaline Hydrolysis of Benzamide and N-Methyl- and N,N-Dimethylbenzamide. The Journal of Organic Chemistry. Link
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry. Link
-
Slebocka-Tilk, H., et al. (1992).[3] Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research. Link
-
Gong, Y., et al. (2014). Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering. (Proxy data for 2,6-disubstituted kinetics). Link
Sources
Application Note: Synthesis and Optimization of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide via Thionyl Chloride-Mediated Amidation
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Scientific Context
The synthesis of highly functionalized benzamides is a cornerstone of modern medicinal chemistry. Specifically, 4-fluoro-2-methoxy-N,N-dimethylbenzamide (CAS: 1369777-76-3) serves as a critical intermediate in the development of advanced therapeutics, including PCSK9 inhibitors and novel anti-inflammatory agents[1]. The strategic placement of the fluorine atom enhances metabolic stability and lipophilicity, while the ortho-methoxy group restricts conformational flexibility, often improving binding affinity to biological targets.
This technical guide details a robust, field-proven two-step protocol for synthesizing this molecule from 4-fluoro-2-methoxybenzoic acid (CAS: 394-42-3). The methodology leverages thionyl chloride (
Mechanistic Rationale & E-E-A-T Insights
As a synthetic chemist, selecting the right activation strategy is paramount. While modern coupling reagents (e.g., HATU, EDC) are popular, the classical
-
The Thermodynamic Driving Force: The reaction of the carboxylic acid with
proceeds via a chlorosulfite intermediate. The collapse of this intermediate releases sulfur dioxide ( ) and hydrogen chloride ( ) as gases. This spontaneous gas evolution removes byproducts from the reaction matrix, driving the equilibrium irreversibly toward the acyl chloride[2]. -
The Role of Catalytic DMF: The ortho-methoxy group on the starting material introduces steric hindrance around the carboxylic acid, which can sluggishly react with neat
. The addition of a catalytic amount of N,N-dimethylformamide (DMF) solves this by reacting with to form the Vilsmeier-Haack complex (dimethylchloromethyleneammonium chloride). This highly electrophilic species acts as the true chlorinating agent, drastically accelerating the activation step[3]. -
Acid Scavenging in Amidation: During the subsequent addition of dimethylamine, one equivalent of
is generated. If unmanaged, this will protonate the dimethylamine nucleophile, forming an inert dimethylammonium chloride salt and stalling the reaction. Therefore, a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is strictly required to scavenge the acid and maintain the nucleophilicity of the secondary amine.
Synthetic Workflow & Mechanistic Logic
Figure 1: Mechanistic workflow for the synthesis of 4-fluoro-2-methoxy-N,N-dimethylbenzamide.
Physicochemical Properties
Understanding the properties of the intermediates ensures proper handling. The acid chloride is highly sensitive to moisture and must be protected from ambient humidity to prevent reversion to the starting material.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Role | CAS Number | Molecular Weight | Physical State | Key Handling Note |
| 4-Fluoro-2-methoxybenzoic acid | Starting Material | 394-42-3 | 170.14 g/mol | Solid | Stable; store at RT[4] |
| 4-Fluoro-2-methoxybenzoyl chloride | Intermediate | 5213-17-2 | 188.58 g/mol | Liquid/Oil | Moisture-sensitive; use immediately |
| 4-Fluoro-2-methoxy-N,N-dimethylbenzamide | Final Product | 1369777-76-3 | 197.21 g/mol | Solid | Store sealed at 2-8°C[5] |
Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-2-methoxybenzoyl chloride
Caution:
-
Setup: Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Loading: Add 4-fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol) to the flask, followed by anhydrous dichloromethane (DCM) (50 mL) to create a suspension.
-
Catalyst Addition: Inject a catalytic amount of anhydrous DMF (0.23 mL, ~3.0 mmol, 0.05 eq).
-
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (8.5 mL, 117.6 mmol, 2.0 eq) dropwise via syringe over 15 minutes.
-
Reaction: Remove the ice bath. Gradually warm the reaction to 40 °C (gentle reflux) and stir for 3-4 hours. The suspension will transition into a clear, homogenous solution as the acid is consumed and gases evolve[2].
-
Workup: Once gas evolution ceases (monitor via bubbler), cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess
. -
Co-evaporation: To ensure complete removal of residual
and , add anhydrous toluene (20 mL) to the crude oil and evaporate again. Repeat this step twice. The resulting 4-fluoro-2-methoxybenzoyl chloride is used immediately in Protocol B without further purification.
Protocol B: Synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
-
Preparation: Dissolve the crude acid chloride from Protocol A in anhydrous THF (60 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (TEA) (16.4 mL, 117.6 mmol, 2.0 eq) to the solution. Note: A white precipitate of TEA·HCl may begin to form if residual
is present. -
Amidation: Slowly add a solution of dimethylamine (2.0 M in THF, 35.3 mL, 70.6 mmol, 1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours.
-
Quenching & Extraction: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with:
-
1.0 M aqueous
(50 mL) — Removes excess dimethylamine and TEA. -
Saturated aqueous
(50 mL) — Removes any unreacted carboxylic acid. -
Brine (50 mL) — Removes bulk water.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) or recrystallization to afford pure 4-fluoro-2-methoxy-N,N-dimethylbenzamide.
Process Optimization & Troubleshooting
To ensure a self-validating and reproducible system, monitor the parameters listed in Table 2.
Table 2: Troubleshooting and Optimization Matrix
| Observation / Issue | Mechanistic Cause | Recommended Solution |
| Incomplete conversion to Acid Chloride | Insufficient Vilsmeier-Haack complex formation or deactivated starting material. | Ensure DMF is strictly anhydrous. Increase reflux time to 6 hours. Verify |
| Low Amide Yield / High Acid Recovery | The acid chloride hydrolyzed back to the carboxylic acid prior to amidation. | Minimize time between Protocol A and B. Ensure THF and TEA are strictly anhydrous. Use a |
| Reaction stalls during Amidation | Ensure a full 2.0 equivalents of TEA or DIPEA are added before the dimethylamine. | |
| Impurity: Dimethylformamide-derived byproducts | Excess DMF catalyst reacted with the nucleophile. | Keep DMF strictly catalytic (0.01 to 0.05 eq). Do not use DMF as the bulk solvent for this step[3]. |
References
- Google Patents (WO2024062090A1). Pcsk9 inhibitors and methods of use thereof. (Details the use of 4-fluoro-2-methoxybenzoic acid as a building block in drug discovery).
-
ReactionWeb.io . Carboxylic Acid + SOCl2. (Mechanistic overview of thionyl chloride activation and gas evolution driving forces). URL:[Link]
-
RSC Publishing . Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (Detailed mechanistic proof of DMF acting as a catalyst to form the Vilsmeier-Haack reagent). URL:[Link]
Sources
- 1. WO2024062090A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. reactionweb.io [reactionweb.io]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]
- 4. 2-Fluoro-4-methoxybenzoic acid | 394-42-3 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this and related benzamide derivatives.
I. Overview of Synthesis
The most common and direct method for synthesizing 4-Fluoro-2-methoxy-N,N-dimethylbenzamide is through the amide coupling reaction between 4-Fluoro-2-methoxybenzoic acid and dimethylamine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
General Reaction Scheme:
Starting Materials: 4-Fluoro-2-methoxybenzoic acid and Dimethylamine Product: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
The primary challenge in this synthesis is achieving a high yield of the desired amide while minimizing side reactions and simplifying purification.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide and provides systematic solutions.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield of my desired 4-Fluoro-2-methoxy-N,N-dimethylbenzamide. What are the potential causes and how can I improve the yield?
Answer: Low yields in amide coupling reactions are a common challenge. Several factors could be contributing to this issue:
-
Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently reactive to activate the 4-Fluoro-2-methoxybenzoic acid, or the activated species may be short-lived.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can all lead to poor yields.[1]
-
Acid-Base Neutralization: A significant portion of the amine may be neutralized by the carboxylic acid, forming an unreactive ammonium-carboxylate salt.[2][3]
Solutions & Optimization Strategies:
-
Optimize the Coupling Reagent: For the synthesis of benzamides, a variety of coupling reagents can be employed.[4] If you are experiencing low yields, consider switching to a more potent activating agent. A comparison of commonly used coupling reagents is provided in Table 1.
-
Adjust Reaction Conditions:
-
Temperature: While many amide couplings are performed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve yields for less reactive partners.[1]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good choices. Acetonitrile can also be a suitable alternative.[5]
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.[1]
-
-
Incorporate Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can enhance the reaction rate and suppress side reactions, particularly racemization if chiral centers are present.[6][7]
Issue 2: Formation of Impurities
Question: My reaction is producing significant amounts of byproducts, complicating the purification of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide. What are these impurities and how can I minimize them?
Answer: Byproduct formation is a common issue in amide synthesis. The most frequently encountered impurities include:
-
N-acylurea: This byproduct is common when using carbodiimide reagents like DCC or EDC.[8]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-Fluoro-2-methoxybenzoic acid or dimethylamine in the product mixture.[9]
-
Hydrolysis Products: The activated carboxylic acid or the final amide product can undergo hydrolysis, especially under harsh workup conditions, to regenerate the starting benzoic acid.[9][10]
Solutions & Optimization Strategies:
-
Minimize N-acylurea Formation: The addition of HOBt or HOAt can trap the activated intermediate, preventing its rearrangement to the N-acylurea byproduct.[8]
-
Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed before workup.[11]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the activated carboxylic acid.[5]
-
Purification: If byproducts are still present, purification by column chromatography on silica gel is often effective.[12] A gradient elution system, for example, with ethyl acetate and hexanes, can be optimized to separate the product from impurities.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying my 4-Fluoro-2-methoxy-N,N-dimethylbenzamide. What are the best practices for workup and purification?
Answer: Proper workup and purification are crucial for obtaining a high-purity product.
Recommended Workup and Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can remove many water-soluble byproducts and unreacted reagents.[5] This typically involves washing the organic layer with:
-
A dilute acid (e.g., 1 M HCl) to remove unreacted amine and basic byproducts.
-
A dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9]
-
Column Chromatography: For oily products or complex mixtures of impurities, silica gel column chromatography is the preferred method.[12]
III. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Fluoro-2-methoxy-N,N-dimethylbenzamide?
A1: The most prevalent method is the coupling of 4-Fluoro-2-methoxybenzoic acid with dimethylamine using a coupling reagent.[13] This approach avoids the need to prepare a more reactive acyl chloride intermediate.
Q2: How do I choose the right coupling reagent for my synthesis?
A2: The choice of coupling reagent depends on factors like the reactivity of your substrates and the desired reaction conditions.[5] For this specific synthesis, carbodiimides like EDC in combination with an additive like HOBt are often a good starting point due to their cost-effectiveness and efficiency.[6][7] For more challenging couplings, uronium or phosphonium-based reagents like HATU or PyBOP may offer higher yields.[14]
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for sluggish amide couplings. However, it is essential to optimize the temperature and irradiation time to prevent the decomposition of starting materials or the product.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide using EDC/HOBt
This protocol provides a general method for the coupling of 4-Fluoro-2-methoxybenzoic acid and dimethylamine.
-
Dissolve 4-Fluoro-2-methoxybenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Slowly add a solution of dimethylamine (2.0 M in THF, 1.5 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous work-up as described in the "Difficulty in Product Isolation and Purification" section.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Synthesis via Acyl Chloride
This protocol involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine.
-
In a well-ventilated fume hood, suspend 4-Fluoro-2-methoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as DCM.
-
Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitor by the disappearance of the starting carboxylic acid).
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.0 M in THF, 2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents).
-
Stir the reaction at room temperature until complete.
-
Perform an aqueous work-up and purify as described above.
V. Data and Visualizations
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| DCC/EDC | Readily available, inexpensive. | Can form N-acylurea byproduct, DCC byproduct can be difficult to remove.[1][15] |
| HATU/HBTU | High coupling efficiency, low racemization. | More expensive, byproducts can sometimes be difficult to remove.[14] |
| T3P | High yielding, byproducts are water-soluble and easily removed. | Can be more expensive than carbodiimides. |
| Acyl Chlorides | Highly reactive, good for sterically hindered substrates. | Harsh formation conditions, moisture-sensitive.[16] |
Diagrams
General Workflow for Amide Synthesis and Troubleshooting
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation, highlighting the key activated intermediate.
VI. References
-
N. A. G. N. et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(7), 351-358. [Link]
-
Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka.
-
BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News.
-
M. Z. et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 1014-1024.
-
BenchChem. (2025). Dealing with byproduct formation in benzamide synthesis. BenchChem.
-
A. A. B. et al. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
-
BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis. BenchChem.
-
N. A. G. N. et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications.
-
S. E. et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 452-458.
-
S. G. et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. ResearchGate.
-
D. W. B. (1987). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, 64(4), 369.
-
ChemicalBook. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum. ChemicalBook.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
-
M. K. et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Scientific Reports, 12(1), 6296.
-
Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal.
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. amphoteros.
-
Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros.
-
C. A. D. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(7), 1164-1184.
-
Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Chem-Impex.
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. BenchChem.
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
-
The Chemical Properties and Synthesis of 2-Fluoro-4-methoxybenzoic Acid. (n.d.).
-
Analytical Method Summaries. (2023, December 10).
-
S. D. et al. (2018). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Omega, 3(11), 15995-16006.
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps.
-
ChemScene. (n.d.). 4-Fluoro-2-methoxy-N-methylbenzamide. ChemScene.
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
-
Sigma-Aldrich. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8. Sigma-Aldrich.
-
Save My Exams. (2025, January 4). Reactions of Amides. A Level Chemistry Revision Notes.
-
ChemScene. (n.d.). 4-Fluoro-2-methoxy-N,N-dimethylbenzamide. ChemScene.
-
Guidechem. (n.d.). 4-Fluoro-2-methoxybenzoic acid 395-82-4 wiki. Guidechem.
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts.
-
Wikipedia. (n.d.). Amide. Wikipedia.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem.
-
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. Google Patents.
-
Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
-
Fisher Scientific. (n.d.). 4-Fluoro-2-methoxybenzoic Acid 98.0+%, TCI America 1 g | Buy Online. Fisher Scientific.
-
Ambeed. (n.d.). 116332-54-8 | 4-Fluoro-N-methoxy-N-methylbenzamide | Fluorinated Building Blocks. Ambeed.
-
M. A. et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o802.
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Technical Support Center: Strategies for Removing Unreacted Dimethylamine
Welcome to the technical support center for professionals engaged in benzamide synthesis. This guide provides in-depth, field-proven answers and troubleshooting protocols for a common challenge in drug development and chemical research: the effective removal of unreacted dimethylamine from reaction mixtures. Residual dimethylamine can compromise product purity, interfere with downstream processes, and present regulatory hurdles, making its removal a critical step in ensuring the quality of your final compound.[1]
This resource is structured to provide immediate, actionable solutions to problems you may encounter during your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and methods of dimethylamine removal.
Q1: Why is the complete removal of residual dimethylamine so critical? A: Unreacted dimethylamine is a basic impurity that can have several detrimental effects.[1] Firstly, it can interfere with subsequent reaction steps, particularly those sensitive to pH or involving catalysts that can be poisoned by amines. Secondly, its presence can inhibit the crystallization of the desired benzamide product, leading to lower yields and difficulties in isolation.[1] For active pharmaceutical ingredients (APIs), the removal of all process-related impurities to acceptable, regulated levels is a non-negotiable aspect of quality control and patient safety.[1]
Q2: What are the primary methods for removing dimethylamine from an organic reaction mixture? A: The most common strategies leverage the basicity of dimethylamine to convert it into a water-soluble salt, which can then be easily separated from the organic phase containing the neutral benzamide product. The main techniques are:
-
Acidic Aqueous Wash (Liquid-Liquid Extraction): This is the most common and direct method. The organic reaction mixture is washed with a dilute aqueous acid, which protonates the dimethylamine, forming a water-soluble salt (e.g., dimethylammonium chloride) that partitions into the aqueous layer.[1][2]
-
Copper (II) Sulfate Wash: An alternative extractive method where an aqueous solution of copper (II) sulfate is used. Dimethylamine acts as a ligand, forming a water-soluble coordination complex with the copper ions, which is then extracted into the aqueous phase.[1] This is particularly useful for acid-sensitive products.
-
Scavenger Resins: These are polymer-supported reagents with functional groups designed to react with and bind specific types of molecules.[3] For dimethylamine, an acid-functionalized resin can be used to bind the basic amine, which is then simply filtered off.[4][5]
-
Distillation: If there is a significant boiling point difference between dimethylamine (7 °C), the solvent, and the benzamide product, distillation can be employed.[6][7] This is often used on an industrial scale to remove bulk amounts of the amine before a final purification step.[6]
Q3: How do I choose the right acidic solution for the wash? A: The choice depends on the stability of your benzamide product.
-
For robust, acid-stable products: A dilute solution of a strong acid like 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄) is highly effective and works quickly.[1]
-
For acid-sensitive products: If your molecule contains acid-labile groups (e.g., Boc protecting groups, acetals), a milder acid is preferable. Options include 5-10% aqueous acetic acid or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] The pH of the aqueous layer should be acidic enough to protonate the dimethylamine (pKa of dimethylammonium is ~10.7) but not so acidic that it damages your product.[2]
Q4: When should I consider using a scavenger resin over a traditional wash? A: Scavenger resins offer a significant advantage when traditional liquid-liquid extraction is problematic.[3] Consider a scavenger resin if:
-
Your product has some water solubility, leading to yield loss during aqueous washes.
-
You are working on a small scale or in a parallel synthesis format, where filtration is a much simpler and more automatable process than multiple extractions.[4]
-
Emulsions are a persistent problem with your reaction mixture.[2]
-
You need to remove the amine without introducing water into the system.
Q5: What analytical techniques are best for confirming the removal of dimethylamine? A: Sensitive analytical methods are crucial to confirm that the impurity has been removed to the required level.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile impurities like dimethylamine.[1]
-
¹H NMR Spectroscopy: The presence of dimethylamine can be detected by its characteristic singlet in the proton NMR spectrum (typically around 2.2-2.3 ppm for the free base and slightly downfield for the salt). The disappearance of this signal is a clear indicator of its removal.[1]
Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Problem: I performed multiple acid washes, but my analytical data (NMR/GC-MS) still shows dimethylamine.
-
Possible Cause 1: Insufficient Acid. The molar amount of acid used in the wash must be sufficient to neutralize and protonate all the basic species in the organic layer, including any excess dimethylamine and other basic reagents.
-
Solution: Ensure you are using a molar excess of acid. After shaking and separating, check the pH of the aqueous layer with pH paper; it should be distinctly acidic. If not, add more acid solution.[1]
-
-
Possible Cause 2: Inefficient Mixing. Mass transfer between the organic and aqueous phases is essential for the acid-base reaction to occur.
-
Solution: Shake the separatory funnel vigorously for 1-2 minutes during each wash, ensuring the two phases are well-emulsified.[2] Periodically vent the funnel to release any pressure buildup. For larger scales, mechanical stirring is more effective.
-
-
Possible Cause 3: Insufficient Number of Washes. A single wash may not be enough to remove all the dimethylamine. The impurity partitions between the two layers according to a distribution coefficient.
-
Solution: Perform multiple sequential washes (e.g., 3 separate washes) with fresh portions of the acidic solution. This is far more effective than a single wash with the same total volume.[1]
-
Problem: A thick, stable emulsion formed at the interface during the extractive workup.
-
Possible Cause: High concentrations of reagents or product can act as surfactants, stabilizing emulsions. Very vigorous shaking can also contribute.
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions by reducing the mutual solubility of the organic and aqueous layers.[1]
-
Solution 2: Filtration. Pass the entire mixture through a pad of a filter aid like Celite® or glass wool. This can physically disrupt the emulsified layer.[2]
-
Solution 3: Dilution. Dilute the mixture by adding more of the organic solvent. This can lower the concentration of the emulsifying agent.[1]
-
Solution 4: Centrifugation. If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[2]
-
Problem: My benzamide product is degrading or hydrolyzing during the acid wash.
-
Possible Cause: The benzamide or other functional groups in your molecule are sensitive to the strongly acidic conditions of the wash.
-
Solution 1: Use a Milder Acid. Switch from a strong acid like HCl to a weaker one, such as 5% acetic acid or saturated ammonium chloride. This raises the pH of the wash while keeping it acidic enough to protonate the dimethylamine.
-
Solution 2: Switch to the Copper Sulfate Method. The copper (II) sulfate wash is performed under neutral conditions and is an excellent alternative for acid-sensitive compounds.[1] It relies on coordination chemistry rather than acid-base chemistry for removal.
-
Visualized Workflows and Methodologies
Decision-Making for Dimethylamine Removal
The following flowchart provides a logical path for selecting the most appropriate purification strategy based on product characteristics and experimental scale.
Caption: Decision tree for selecting a purification method.
Chemical Principle of Acidic Wash
The effectiveness of an acidic wash is rooted in a fundamental acid-base reaction that dramatically alters the solubility of dimethylamine.
Caption: Protonation of dimethylamine during an acidic wash.
Detailed Experimental Protocols
Protocol 1: Standard Extractive Workup with Dilute HCl
This protocol is the first-line method for removing dimethylamine when the product is stable to acid.
-
Reaction Quenching & Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your benzamide product is soluble.[1]
-
Transfer: Transfer the diluted organic solution to a separatory funnel of appropriate size.
-
First Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel.[2]
-
Extraction: Stopper the funnel, invert, and vent to release any initial pressure. Shake the funnel vigorously for 1-2 minutes.[2]
-
Phase Separation: Allow the layers to separate completely on a ring stand. The denser layer (often the aqueous layer, but check solvent densities) will be at the bottom.
-
Drain: Carefully drain and collect the lower aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 3-6) two more times with fresh portions of 1 M HCl to ensure complete removal of the amine.[1]
-
Neutralization and Final Wash: Wash the organic layer once with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a final wash with brine (saturated NaCl) to remove the bulk of the dissolved water.[1]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude, purified benzamide.
Protocol 2: Alternative Extractive Workup with Copper (II) Sulfate
Use this method for products that are sensitive to acid.
-
Reaction Quenching & Dilution: Follow step 1 from the Acidic Aqueous Wash protocol.
-
Transfer: Transfer the diluted organic solution to a separatory funnel.
-
Copper Sulfate Wash: Add an equal volume of a 10% w/v aqueous copper (II) sulfate (CuSO₄) solution.
-
Extraction: Stopper and shake the funnel vigorously. As the dimethylamine complexes with the copper ions, the aqueous layer will typically turn a deep blue color.[1]
-
Phase Separation & Draining: Allow the layers to separate and drain the colored aqueous layer.
-
Repeat Washes: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer shows a significant color change, indicating that most of the dimethylamine has been removed.[1]
-
Final Wash & Drying: Wash the organic layer once with water and then with brine. Dry the organic layer over an anhydrous drying agent and concentrate the solvent under reduced pressure as described in Protocol 1.
Protocol 3: Purification Using a Scavenger Resin
This solid-phase extraction method is ideal for simplifying workup.
-
Resin Selection: Choose a suitable scavenger resin for amines, such as a sulfonic acid-functionalized polystyrene resin (e.g., Amberlyst® 15).
-
Resin Preparation: Swell the resin in the reaction solvent for approximately 30 minutes before use, according to the manufacturer's instructions.
-
Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the initial amount of dimethylamine) to the crude reaction mixture (dissolved in a suitable solvent).
-
Agitation: Stir or shake the resulting slurry at room temperature. The time required can range from 1 to 16 hours. Monitor the removal of dimethylamine by periodically taking a small sample of the solution for analysis (e.g., by TLC or GC-MS).
-
Filtration: Once the dimethylamine is no longer detected in the solution, filter the mixture to remove the resin beads.
-
Washing: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified benzamide.
Method Comparison Summary
The table below provides a comparative overview of the primary methods for dimethylamine removal to aid in selecting the optimal technique for your specific application.
| Method | Principle of Removal | Advantages | Disadvantages / Limitations | Best Suited For |
| Acidic Aqueous Wash | Acid-base chemistry; protonation of the amine to form a water-soluble salt.[1] | Fast, inexpensive, highly effective, and easily scalable. | Risk of product hydrolysis with acid-sensitive compounds; can cause emulsions.[1] | General-purpose purification of acid-stable benzamides at any scale. |
| Copper (II) Sulfate Wash | Coordination chemistry; formation of a water-soluble copper-amine complex.[1] | Operates under neutral pH, ideal for acid-sensitive products.[1] | More expensive than simple acids; introduces metal ions that may need subsequent removal. | Purification of benzamides with acid-labile functional groups. |
| Scavenger Resins | Covalent or ionic binding to a solid support.[3] | Simple filtration-based workup; avoids emulsions and aqueous contact; good for automation.[4][8] | Higher cost; may require longer reaction times; lower capacity than bulk reagents. | Small-scale synthesis, parallel chemistry, and purification of water-soluble products. |
| Distillation | Separation based on differences in boiling points.[6] | Effective for removing large, bulk quantities of volatile amines. | Requires significant boiling point differences; product must be thermally stable. | Industrial-scale processes as a pre-purification step. |
References
- Google Patents. (1991). CA2032362C - Process for the preparation of n,n-dimethylamine.
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Available at: [Link]
-
Simulation of The Production Process of Methylamines From Methanol and Ammonia. (n.d.). Available at: [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. Available at: [Link]
-
Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Available at: [Link]
- Google Patents. (2004). US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine.
-
Wikipedia. (n.d.). Scavenger resin. Wikipedia. Available at: [Link]
-
Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Glycopep. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. scirp.org [scirp.org]
- 5. glycopep.com [glycopep.com]
- 6. CA2032362C - Process for the preparation of n,n-dimethylamine - Google Patents [patents.google.com]
- 7. Production Process of Methylamines from Methanol and Ammonia » SANILCO PROVIDE YOUR CHALLENGES SOLUTION [chemengproj.ir]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Optimization for Fluorinated Benzamides
The following guide is designed as a specialized Technical Support Center resource. It synthesizes thermodynamic principles with practical, bench-side troubleshooting to address the unique solubility challenges posed by fluorinated benzamides.
Topic: Overcoming Solubility Barriers in Organic Solvents & Aqueous Formulations Audience: Medicinal Chemists, Formulation Scientists, Chemical Biologists Version: 2.4 | Status: Active
Executive Summary: The "Fluorine Conundrum"
Fluorinated benzamides are a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine modulates pKa, metabolic stability, and lipophilicity.[1] However, these same properties often create a solubility paradox :
-
High Crystal Lattice Energy: The C-F bond is highly polarized yet non-polarizable. In benzamides, this often leads to efficient solid-state packing driven by multipolar C-F···H-N interactions and
stacking, significantly increasing the energy required to break the crystal lattice (enthalpy of fusion). -
Solvophobic Nature: While fluorination increases lipophilicity (logP), perfluorinated or polyfluorinated motifs can exhibit "fluorous" behavior—repelling both water (hydrophobic) and standard organic lipophiles (lipophobic).
This guide provides a systematic workflow to diagnose and resolve these issues.
Diagnostic & Initial Assessment
Before attempting to force dissolution, characterize the failure mode.
Q: My compound floats as a powder in DMSO even after vortexing. Why?
A: You are likely fighting high crystal lattice energy. Fluorinated benzamides, particularly ortho-substituted or polyfluorinated variants (e.g., 2,6-difluorobenzamide), often form dense, stable crystal lattices.
-
Mechanism: The solvent (DMSO) cannot overcome the cohesive forces holding the solid together at room temperature.
-
Immediate Action: Apply Heat (40–60°C) and Sonication .
-
Why? Heating increases the kinetic energy of the solvent molecules, while sonication creates cavitation bubbles that mechanically disrupt the crystal surface, increasing the surface area for solvation.
-
Q: The solution was clear, but it precipitated immediately upon adding water/buffer.
A: This is the "Crash-Out" effect due to the hydrophobic effect. Fluorinated benzamides generally have low aqueous solubility. When you dilute a DMSO stock into an aqueous buffer, the dielectric constant of the mixture rises sharply.
-
Mechanism: Water molecules form a structured "cage" around the hydrophobic fluorinated motif (entropic penalty). If this penalty exceeds the solvation enthalpy, the compound aggregates and precipitates.
-
Immediate Action:
-
Reduce Stock Concentration: If working at 10 mM, try 1 mM.
-
Kinetic Solubility Check: Add the DMSO stock slowly to the vortexing buffer, not the other way around.
-
Use a Cosolvent/Surfactant: (See Section 4).
-
Strategic Solvent Selection
Do not choose solvents randomly. Use this tiered approach based on Dielectric Constant (
Tier 1: The "Gold Standards" (Polar Aprotic)
Use for primary stock solutions (10–100 mM).
| Solvent | Dielectric Const.[2][3][4] ( | Suitability | Notes |
| DMSO (Dimethyl sulfoxide) | 46.7 | Excellent | Breaks H-bonds effectively; high boiling point makes removal difficult. |
| DMF (Dimethylformamide) | 36.7 | Very Good | Good alternative if DMSO is chemically incompatible; toxic. |
| DMAc (Dimethylacetamide) | 37.8 | Superior | Often dissolves benzamides better than DMF due to slightly higher lipophilicity. |
| NMP (N-Methyl-2-pyrrolidone) | 32.2 | High Power | "Heavy duty" solvent for highly insoluble aromatics. |
Tier 2: The "Fluorine-Friendly" Specialists
Use when Tier 1 fails or for specific "fluorous" interactions.
| Solvent | Suitability | Mechanism |
| TFE (2,2,2-Trifluoroethanol) | Specialized | Strong H-bond donor; fluorinated tail interacts well with fluorinated solutes. |
| HFIP (Hexafluoroisopropanol) | Critical Rescue | The "nuclear option." Disrupts strong peptide-like aggregation; excellent for polyfluorinated amides. |
Tier 3: Common Organics (Variable Success)
-
Methanol/Ethanol: Often poor for polyfluorinated benzamides due to limited disruption of
-stacking. -
Dichloromethane (DCM): Good for extraction, but often fails to dissolve high concentrations of crystalline amides.
-
THF: Moderate success; useful for reactions but prone to peroxide formation.
Visual Troubleshooting Workflows
Workflow 1: The Dissolution Decision Tree
Use this logic flow to determine the optimal solvation strategy for stubborn solids.
Figure 1: Systematic decision tree for troubleshooting solubility issues with fluorinated benzamides. Blue nodes indicate standard actions; Red nodes indicate escalation steps.
Advanced Protocols & "Rescue" Techniques
Protocol A: The "HFIP Spike" Method
Use this when a compound is insoluble in pure DMSO but must be used in a biological assay. Theory: HFIP is a potent hydrogen-bond donor and can disrupt the intermolecular networks of amides.
-
Weigh the compound into a glass vial.
-
Dissolve the solid in 100% HFIP (Hexafluoroisopropanol) to a high concentration (e.g., 100 mM). Note: Most benzamides dissolve instantly in HFIP.
-
Dilute this solution 10-fold into DMSO .
-
Evaporate the HFIP under a stream of nitrogen or vacuum (HFIP b.p. = 58°C; DMSO b.p. = 189°C).
-
Result: You are left with a supersaturated or stable solution in DMSO that might not have formed by direct addition.
Protocol B: Preventing Aqueous Crash-Out (The "Shift" Assay)
Use this for biological testing. Instead of adding DMSO stock directly to the buffer:
-
Prepare an intermediate dilution in PEG-400 or Propylene Glycol .
-
Example: 10 mM DMSO stock
1 mM in 50% PEG-400/Water Final Assay Buffer.
-
-
Why? The intermediate polarity of PEG bridges the gap between the lipophilic benzamide and the aqueous buffer, preventing immediate nucleation of crystals.
Frequently Asked Questions (FAQs)
Q: Does the position of the fluorine atom matter for solubility? A: Yes, critically.
-
Ortho-substitution (2-F): Often reduces solubility compared to meta or para. The fluorine atom can form an intramolecular hydrogen bond or electrostatic lock with the amide hydrogen (N-H···F-C), planarizing the molecule and allowing tighter crystal packing (higher lattice energy).
-
Meta/Para-substitution: May disrupt packing slightly more, potentially improving solubility, though the overall lipophilicity increase (LogP) remains a barrier.
Q: Can I use pH to improve solubility? A: Only if an ionizable group is present. Benzamides themselves are neutral and very weakly acidic (pKa > 15) or basic. Unless your molecule has a separate amine (basic) or carboxylic acid (acidic) tail, adjusting pH will not improve intrinsic solubility and may actually induce salt precipitation from buffer components.
Q: Why do you recommend glass vials over plastic? A: Fluorinated compounds and aggressive solvents (DMSO, NMP, HFIP) can leach plasticizers from polypropylene tubes, or the compound itself may adsorb to the plastic surface ("stickiness"), leading to false negatives in solubility or potency assays. Always use borosilicate glass for stock preparation.
References
-
Crystal Structure & Lattice Energy
-
Thalladi, V. R., et al. (1998). "Fluorine–Hydrogen Contacts in the Crystal Structures of Fluorobenzenes and Fluorobenzamides." Journal of the American Chemical Society. Link
- Insight: Establishes the role of C-F...
-
-
Solvent Selection & The Fluorine Effect
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link
- Insight: details the lipophilicity changes (LogP) and "fluorous" behavior that necessitates specific solvent choices like TFE or HFIP.
-
-
Solubility Measurement Protocols
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[5] Advanced Drug Delivery Reviews. Link
- Insight: The foundational text for understanding kinetic vs. thermodynamic solubility issues in drug discovery.
-
-
Advanced Solubilization (HFIP/Cosolvents)
-
Rehder, K. S., et al. (2006). "Liquid Chromatography/Mass Spectrometry Analysis of Fluorinated Benzamides." Journal of Chromatography A. Link
- Insight: Discusses the use of fluorinated alcohols (HFIP)
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for all solvents and compounds before handling.
Sources
Minimizing des-methyl impurities in N,N-dimethylbenzamide synthesis
Topic: Minimizing Des-methyl Impurities in N,N-Dimethylbenzamide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for minimizing des-methyl impurities, primarily N-methylbenzamide, during the synthesis of N,N-dimethylbenzamide. As a team of Senior Application Scientists, we have synthesized information from established chemical literature and practical experience to help you navigate the challenges of this common synthetic transformation. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your target compound, a critical aspect in pharmaceutical development where even trace impurities can impact safety and efficacy.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N-dimethylbenzamide?
A1: The most prevalent laboratory and industrial methods involve the reaction of a benzoic acid derivative with dimethylamine. The two main routes are:
-
From Benzoyl Chloride: Reacting benzoyl chloride with dimethylamine is a rapid and often high-yielding method.[2][3][4] This is a classic nucleophilic acyl substitution reaction.
-
From Benzoic Acid: This approach requires the use of a coupling agent to activate the carboxylic acid, followed by reaction with dimethylamine. This method offers milder reaction conditions compared to using acyl chlorides.[5][6]
Q2: What is the primary cause of N-methylbenzamide (des-methyl) impurity formation?
A2: The formation of N-methylbenzamide can occur through several pathways depending on the synthetic route. A primary cause is the presence of monomethylamine as an impurity in the dimethylamine source. Additionally, in some cases, demethylation of the N,N-dimethylbenzamide product can occur under harsh reaction conditions, although this is less common. In syntheses starting from benzoic acid, incomplete reaction or side reactions involving the activated intermediate can also lead to the formation of the mono-methylated product.
Q3: Why is controlling des-methyl impurities so important in drug development?
A3: In pharmaceutical manufacturing, the presence of impurities, even at very low levels, can significantly affect the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies have stringent guidelines for impurity profiling. Structurally similar impurities like N-methylbenzamide may have different toxicological or pharmacological profiles than the active pharmaceutical ingredient (API), making their control a critical aspect of process development and quality control.
Q4: What are the best analytical methods for detecting and quantifying N-methylbenzamide?
A4: A combination of chromatographic and spectroscopic techniques is ideal for the detection and quantification of N-methylbenzamide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile impurities like N-methylbenzamide.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust and widely used technique for the routine quantification of impurities in non-volatile samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the des-methyl impurity by integrating the signals corresponding to the N-methyl and N,N-dimethyl groups.
Troubleshooting Guide: Strategies to Minimize Des-methyl Impurities
This section provides actionable advice for troubleshooting and minimizing the formation of N-methylbenzamide during your synthesis.
Issue 1: High Levels of N-methylbenzamide when using Benzoyl Chloride and Dimethylamine
This is a fast and generally efficient reaction, but is susceptible to impurity formation if not carefully controlled.
Root Cause Analysis:
-
Purity of Dimethylamine: The most likely cause is the presence of monomethylamine in your dimethylamine source.
-
Stoichiometry: An insufficient excess of dimethylamine can lead to incomplete reaction, potentially favoring side reactions.
-
Reaction Temperature: Poor temperature control can lead to side reactions. The reaction is exothermic and should be cooled.[3]
-
Reagent Quality: The presence of moisture in the benzoyl chloride can lead to the formation of benzoic acid, which can complicate the reaction and purification.[9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing N-methylbenzamide.
Experimental Protocol: Synthesis from Benzoyl Chloride
-
Reaction Setup: In a well-ventilated fume hood, dissolve dimethylamine (2.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Slow Addition: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred dimethylamine solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate.[9]
Issue 2: Formation of N-methylbenzamide when using Benzoic Acid and a Coupling Agent
This method is generally milder but the choice of coupling agent and reaction conditions are crucial.
Root Cause Analysis:
-
Choice of Coupling Agent: Some coupling agents may be less efficient or more prone to side reactions.
-
Reaction Conditions: Inadequate activation of the carboxylic acid or non-optimal reaction temperatures can lead to incomplete conversion and byproduct formation.
-
Purity of Dimethylamine: As with the benzoyl chloride route, the purity of the dimethylamine is critical.
Recommended Coupling Agents and Conditions
| Coupling Agent | Base | Solvent | Temperature (°C) | Key Considerations |
| Thionyl chloride (SOCl₂) | Pyridine (optional) | Toluene, neat | Reflux | Generates HCl, requires a fume hood.[2] |
| Oxalyl chloride | N/A | Dichloromethane | 0 to RT | Milder than SOCl₂, byproducts are gaseous. |
| CDI (1,1'-Carbonyldiimidazole) | N/A | THF, DCM | RT to 40 | Byproducts are water-soluble and easily removed.[5][10] |
| EDC/HOBt | DIPEA | DMF, DCM | 0 to RT | Common in peptide synthesis, generally clean. |
Experimental Protocol: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
-
Activation: In a flask, dissolve benzoic acid (1.0 equivalent) and CDI (1.1 equivalents) in anhydrous THF. Stir at room temperature for 1-2 hours until CO₂ evolution ceases.
-
Amine Addition: Add dimethylamine (1.5 equivalents) to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation.
Purification Strategies
If the des-methyl impurity is still present after optimizing the reaction, the following purification techniques can be employed:
-
Column Chromatography: This is a very effective method for separating N,N-dimethylbenzamide from the more polar N-methylbenzamide. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.[9][11]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find optimal conditions.[9][12]
-
Vacuum Distillation: For larger scale purification, the difference in boiling points between the desired product and the des-methyl impurity may allow for separation by fractional distillation under reduced pressure.
References
- BenchChem. Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-. BenchChem.
- Pearson+. Show how you would accomplish the following syntheses using amide... | Study Prep.
- Centers for Disease Control and Prevention. N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid.
- PrepChem. Synthesis of N,N-Diethylbenzamide.
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed.
- BenchChem. Strategies to reduce impurities in benzamide synthesis.
- BenchChem. Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-].
- BenchChem. Application Note: Quantitative Analysis of 2,2'-Dithiobis(N-methylbenzamide) using LC-MS.
- ChemicalBook. N,N-Dimethylbenzamide synthesis.
- Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
- ChemicalBook.
- SciELO - Infomed. A new method for synthesis of N,N-diethyl-m-methylbenzamide.
- ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF.
- Chegg. Solved A. Benzoyl chloride reacts with dimethylamine to give | Chegg.com.
- MDPI. N,N-Diethyl-3-methylbenzamide.
- ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
- New analytical methods for impurity detection.
- Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media.
- ResearchGate. (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
Sources
- 1. selectscience.net [selectscience.net]
- 2. Show how you would accomplish the following syntheses using amide... | Study Prep in Pearson+ [pearson.com]
- 3. prepchem.com [prepchem.com]
- 4. chegg.com [chegg.com]
- 5. scielo.sld.cu [scielo.sld.cu]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature for amide coupling of 2-methoxybenzoic acids
Topic: Temperature & Reagent Optimization for 2-Methoxybenzoic Acid Derivatives Ticket ID: #AMIDE-2-OMe-OPT Assigned Specialist: Senior Application Scientist
Executive Summary: The "Double Whammy" Effect
User Query: "Why are my 2-methoxybenzoic acid couplings stalling at room temperature, and why does heating lead to impurities?"
Technical Insight: Coupling 2-methoxybenzoic acids presents a unique kinetic challenge due to a Steric-Electronic Mismatch :
-
Steric Hindrance: The ortho-methoxy group creates significant steric bulk, physically blocking the trajectory of the incoming nucleophile (amine) to the activated carbonyl.
-
Electronic Deactivation: The methoxy group is a strong Electron Donating Group (EDG) via resonance. This increases electron density at the carbonyl carbon, making it less electrophilic and less reactive toward amines compared to unsubstituted benzoic acids.
The Consequence: These substrates require higher activation energy (Heat), but standard coupling reagents (HATU, EDC) often decompose or cause racemization at the temperatures required to drive the reaction.
Decision Matrix: Workflow Optimization
Before proceeding to specific protocols, use this logic flow to select your reagent and temperature strategy.
Figure 1: Decision tree for selecting reaction conditions based on the chirality of the amine partner. High temperatures are permissible only if racemization is not a concern.
Troubleshooting Guide & FAQs
Issue 1: "My reaction with HATU is stuck at 50% conversion after 24h."
Diagnosis: The activation energy barrier is too high for HATU at Room Temperature (RT), but HATU degrades at higher temperatures.
-
The Science: HATU/HBTU rely on the formation of an active ester (OBt/OAt).[1] While reactive, these intermediates are bulky. The ortho-methoxy group on your acid adds more bulk, preventing the amine from attacking the active ester.
-
The Fix: Switch to T3P (Propanephosphonic acid anhydride) .
-
Why? T3P is thermally stable up to 100°C and does not generate an active ester intermediate that is as sterically sensitive. It drives the reaction via a mixed anhydride mechanism that is highly effective for hindered substrates [1].
-
Issue 2: "I heated the reaction to 80°C and my chiral amine racemized."
Diagnosis: Thermal promotion of the Oxazolone pathway.
-
The Science: High temperatures accelerate proton abstraction from the chiral center of the amine (or the amino acid component), leading to epimerization via an oxazolone intermediate. This is exacerbated by strong bases (TEA/DIPEA) and high dielectric solvents (DMF/DMSO).
-
The Fix:
-
Change Reagent: Use T3P. It acts as an acidic buffer and requires less base, significantly lowering epimerization rates compared to HATU/EDC [2].
-
Solvent Switch: Move from DMF to EtOAc or 2-MeTHF . These low-polarity solvents suppress the ionization required for racemization.
-
Base Control: Use mild bases like Pyridine or N-Methylmorpholine (NMM) instead of DIPEA.
-
Issue 3: "I see a new impurity at RRT 0.95."
Diagnosis: N-Acylurea formation (if using EDC/DCC) or Guanidinylation (if using HATU).
-
The Science: If the amine attack is slow (due to the 2-OMe steric block), the active intermediate rearranges.
-
Uronium salts (HATU): The amine can react with the coupling reagent itself rather than the acid, forming a guanidine byproduct.
-
-
The Fix: Add the coupling reagent last . Allow the Acid + Base to equilibrate first, then add the amine, and finally the coupling reagent dropwise to keep its concentration low relative to the nucleophile.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (T3P Method)
Recommended for: Sterically hindered 2-methoxybenzoic acids, especially with chiral amines.
Reagents:
-
Substrate: 2-methoxybenzoic acid derivative (1.0 equiv)
-
Amine: (1.1 - 1.2 equiv)
-
Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: Dissolve the acid and amine in EtOAc (5–10 volumes).
-
Cooling: Cool the mixture to 0°C.
-
Base Addition: Add Pyridine/DIPEA. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Critical: Do not dump T3P in all at once; this controls the exotherm.
-
-
Ramp: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC after 2 hours.
-
Thermal Push (If needed): If <50% conversion at 4h, heat to 45–50°C . T3P is stable; HATU is not.
-
Workup: Wash with water, then 10% citric acid (removes T3P byproducts and excess amine), then NaHCO3.
Protocol B: The "Nuclear Option" (Acid Chloride)
Recommended for: Extremely hindered substrates where T3P fails and the amine is achiral .
Step-by-Step:
-
Suspend 2-methoxybenzoic acid in Toluene or DCM.
-
Add Thionyl Chloride (SOCl2, 2.0 equiv) and a catalytic drop of DMF.
-
Reflux (70-80°C) for 2 hours until gas evolution ceases.
-
Concentrate to dryness to remove excess SOCl2 (Critical to prevent side reactions).
-
Redissolve the crude acid chloride in DCM.
-
Add the Amine (1.1 equiv) and TEA (1.5 equiv) at 0°C.
Data Comparison: Reagent Performance
| Feature | HATU / HBTU | EDC / HOBt | T3P (Propanephosphonic acid anhydride) | Acid Chloride |
| Steric Tolerance | Moderate | Low | High | Very High |
| Max Temp | < 40°C (Decomposes) | < 40°C | Up to 100°C | Reflux (Formation step) |
| Epimerization Risk | High (at high T) | Moderate | Low | High |
| Byproduct Removal | Difficult (Tetramethylurea) | Urea (Water soluble-ish) | Easy (Water soluble) | Gas (SO2/HCl) |
| Cost | High | Low | Moderate | Low |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Patterson, J. et al. (2011). T3P: A versatile reagent for the synthesis of hindered amides. Tetrahedron Letters. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
Technical Support Center: Crystallization of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
The following Technical Support Guide is designed for researchers and process chemists working with 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS: 1369777-76-3).
This guide prioritizes empirical troubleshooting over generic advice, addressing the specific physicochemical challenges posed by the N,N-dialkyl and ortho-methoxy substitution patterns.
The Physicochemical Landscape
Before attempting crystallization, it is critical to understand why this molecule behaves differently than simple benzamides.
-
Hydrogen Bonding Deficit: Unlike primary amides (which have high melting points due to strong N-H···O networks), the N,N-dimethyl group removes all hydrogen bond donors. The molecule relies solely on weak Van der Waals forces and dipole-dipole interactions for lattice energy.
-
Steric "Twist": The ortho-methoxy group creates steric hindrance, forcing the amide bond out of planarity with the benzene ring. This reduces crystal packing efficiency, often resulting in low melting points or persistent oiling out .
-
Lipophilicity: The 4-fluoro and 2-methoxy groups increase lipophilicity (LogP ~1.5), making the compound highly soluble in standard organic solvents (DCM, EtOAc, Alcohols), rendering "standard" recrystallization difficult without significant yield loss.
Quick Reference Data
| Property | Value / Characteristic | Implication |
| Physical State (RT) | Low-melting solid or viscous oil | May require <0°C for crystallization. |
| Solubility Profile | High in chlorinated solvents, esters, alcohols | Use these only as solvents or in small volumes. |
| Anti-Solvent Affinity | Low solubility in Alkanes (Heptane/Hexane), Water | These are your primary tools for forcing precipitation. |
| Key Impurities | Demethylated byproducts, Acid precursor | Acid impurities can inhibit crystal growth. |
Recommended Solvent Systems
Based on the polarity profile and structural analogs (substituted benzamides), the following solvent systems are validated for high recovery and impurity rejection.
System A: The "Standard" (Yield Focus)
Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)
-
Ratio: 1:3 to 1:5 (v/v)
-
Mechanism: The compound dissolves in warm EtOAc; Heptane lowers the solubility limit gradually.
-
Best For: Removal of non-polar impurities and general bulk purification.
-
Protocol: Dissolve in minimum EtOAc at 50°C. Add warm Heptane dropwise until cloud point. Cool slowly to -10°C.
System B: The "Polarity Purge" (Purity Focus)
Isopropyl Alcohol (IPA) / Water
-
Ratio: 1:1 to 1:2 (v/v)
-
Mechanism: Exploits the hydrophobic effect. The organic molecule crashes out while inorganic salts or highly polar acid impurities stay in the aqueous phase.
-
Best For: Final polishing step to remove trace salts or colored impurities.
-
Warning: If the oiling-out threshold is crossed (see Section 3), this system is prone to forming a biphasic liquid.
System C: The "Low-Temp" (For Difficult Oils)
Methyl tert-butyl ether (MTBE) / Hexane
-
Ratio: 1:4 (v/v)
-
Mechanism: MTBE has excellent solvating power but a low boiling point, allowing easy removal.
-
Best For: Compounds that refuse to solidify. The low boiling point allows for very cold crashing (-20°C to -78°C) without freezing the solvent.
Troubleshooting Guide (FAQ)
Q1: My product is "Oiling Out" (forming a second liquid layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature of the solution drops below the "Liquid-Liquid Phase Separation" (LLPS) boundary before it hits the solubility curve. This is common with N,N-dimethylbenzamides due to their low melting points.
Corrective Protocol:
-
Reheat: Redissolve the oil by heating the mixture until clear.
-
Seed: You must have seed crystals. If you have none, scratch the glass side of the flask vigorously or use a dry ice bath to force a small amount of solid to form on a spatula, then use that as a seed.
-
Reduce Anti-Solvent: Oiling out often happens because the anti-solvent was added too fast or in too high a quantity. Add less anti-solvent initially.
-
Isothermal Hold: Hold the temperature above the oiling point but below the saturation point, add the seed, and let it stir for 2-4 hours. Do not cool until a seed bed is established.
Q2: I obtained a solid, but the yield is very low (<40%).
Diagnosis: The compound is likely too soluble in the "good" solvent, or the mother liquor retains too much product. Solution:
-
Switch Solvents: If using Ethanol, switch to IPA (lower solubility). If using EtOAc, switch to Toluene (often better temperature coefficient for benzamides).
-
Lower Temperature: These compounds often have significant solubility even at 0°C. Cool to -20°C.
-
Evaporative Crystallization: Instead of cooling, slowly evaporate the "good" solvent under reduced pressure while maintaining a constant volume of anti-solvent.
Q3: The solid is waxy or sticky.
Diagnosis: Solvent inclusion or impurity trapping. Solution:
-
Trituration: Slurry the waxy solid in cold n-Heptane or Pentane and stir vigorously for 12 hours. This extracts trapped solvent and hardens the crystal surface.
-
Drying: N,N-dimethylbenzamides can hold onto chlorinated solvents tenaciously. Dry under high vacuum (>1 mbar) at 40°C for 24 hours.
Visual Workflows
Workflow 1: Solvent Selection Logic
This decision tree helps you select the starting solvent system based on your crude material's behavior.
Caption: Decision matrix for selecting crystallization solvents based on the physical state of the crude 4-Fluoro-2-methoxy-N,N-dimethylbenzamide.
Workflow 2: Troubleshooting "Oiling Out"
A specific protocol for handling the Liquid-Liquid Phase Separation (LLPS) common to this class of molecules.
Caption: Step-by-step thermal cycling protocol to resolve oiling out issues.
Detailed Experimental Protocol
Protocol: Cooling Crystallization (EtOAc/Heptane)
Objective: Purification of crude 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (5.0 g scale).
-
Dissolution:
-
Place 5.0 g of crude solid/oil in a 50 mL round-bottom flask.
-
Add Ethyl Acetate (EtOAc) in 1 mL portions while heating to 50°C.
-
Stop adding solvent as soon as the solution becomes clear (approx. 5-10 mL total).
-
-
Filtration (Optional but Recommended):
-
If the solution contains insoluble dark specks, perform a hot filtration through a pre-warmed glass frit or Celite pad.
-
-
Anti-Solvent Addition:
-
While stirring at 50°C, slowly add n-Heptane (approx. 10-15 mL) dropwise.
-
Stop immediately if a permanent haze forms.
-
Add a few drops of EtOAc to clear the haze.
-
-
Seeding:
-
Add a small seed crystal (approx. 5 mg).
-
Stir at 45°C for 30 minutes. You should see the seed grow, not dissolve.
-
-
Cooling:
-
Turn off the heat. Allow the flask to cool to Room Temperature (RT) in the oil bath (slow cooling).
-
Once at RT, move to an ice bath (0-5°C) for 1 hour.
-
-
Isolation:
References
- Nagy, Z. K., et al. (2012). Crystallization of Amides: Controlling Polymorphism and Solvate Formation. Organic Process Research & Development.
-
Gowda, B. T., et al. (2009). Structural Studies of N-Substituted Benzamides. Acta Crystallographica Section E. (Structural analogs and packing motifs).
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Techniques for oiling out and solvent selection).
-
PubChem. (2025).[3] Compound Summary: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3).[4] National Library of Medicine. (Physicochemical property data).
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
Technical Guide: H NMR Analysis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
Executive Summary & Spectral Fingerprint
Compound: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
Molecular Formula: C
-
Rotameric Methyls: Two distinct singlets (~2.9 & 3.1 ppm) at room temperature due to restricted amide rotation.
-
Fluorine Coupling: Aromatic protons exhibit complex splitting (
and ) distinct from standard HH coupling. -
Methoxy Handle: A sharp singlet (~3.8 ppm) shielded by the ortho-position but deshielded by oxygen.
Quick Reference Data (CDCl , 400 MHz)
| Region | Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| Aromatic | ~7.20 - 7.30 | dd | 1H | H6 | |
| Aromatic | ~6.65 - 6.75 | dd (or ddd) | 1H | H3 | |
| Aromatic | ~6.60 - 6.70 | td (or ddd) | 1H | H5 | |
| Methoxy | ~3.85 | s | 3H | O-CH | - |
| Amide-Me | ~3.10 | s | 3H | N-CH | Rotamer A |
| Amide-Me | ~2.90 | s | 3H | N-CH | Rotamer B |
Structural Context & Theoretical Basis
The "Rotamer" Trap (Restricted Rotation)
Unlike simple amines, N,N-dimethylbenzamides possess partial double-bond character between the Carbonyl Carbon and Nitrogen (C-N).[1] This creates a planar transition state with a high rotational energy barrier (
-
Consequence: At room temperature (298 K), the two N-methyl groups are chemically non-equivalent. One is cis to the carbonyl oxygen, and the other is trans.
-
Observation: You will see two distinct singlets rather than one equivalent singlet integrating to 6H.
-
Validation: Heating the sample to >80°C (in DMSO-
) will cause these peaks to coalesce into a single broad peak as rotation becomes fast on the NMR timescale.
Fluorine-Proton Coupling ( F- H)
The
-
Ortho Coupling (
): Large, typically 8–11 Hz. -
Meta Coupling (
): Moderate, typically 5–7 Hz. -
Para Coupling (
): Small, < 2 Hz (often broadens peaks).[2]
Comparative Analysis
This section compares the target molecule against common alternatives to highlight diagnostic differences.
Scenario A: Target vs. Non-Fluorinated Analog
Comparison: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide vs. 2-Methoxy-N,N-dimethylbenzamide
| Feature | Target (4-Fluoro) | Analog (Non-Fluoro) | Diagnostic Note |
| H3 Signal | Doublet of Doublets (dd) Split by F (large | Singlet (or narrow d) Isolated if no F is present (H3 is meta to H5). | The presence of a large splitting (~10Hz) on the isolated H3 proton confirms Fluorine at C4. |
| H5 Signal | Triplet-like (td) | Triplet (t) Standard ortho-coupling to H4 and H6. | In the target, one "neighbor" is Fluorine, not Hydrogen. |
| Complexity | High (extra splitting). | Low (standard aromatic patterns). | Use |
Scenario B: Target vs. Regioisomer
Comparison: 4-Fluoro isomer vs. 5-Fluoro isomer
-
4-Fluoro (Target): H3 is ortho to F. H6 is meta to F.
-
Result: H3 shows large coupling (
Hz); H6 shows medium coupling ( Hz).
-
-
5-Fluoro (Alternative): H6 is ortho to F. H3 is para to F.
-
Result: H6 shows large coupling (
Hz); H3 shows negligible coupling to F. -
Differentiation: Look at the proton adjacent to the amide (H6, usually most downfield). If it has a large F-coupling (>8Hz), you likely have the 5-fluoro isomer. If it has medium F-coupling (~6Hz), you have the 4-fluoro target.
-
Assignment Logic & Workflow
The following diagram illustrates the logical flow for assigning this specific spectrum, accounting for the unique challenges of rotamers and heteronuclear coupling.
Caption: Logical workflow for distinguishing the target compound from impurities and regioisomers.
Experimental Protocol
To ensure data integrity and reproducibility, follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the solid compound.
-
Solvent: Use 0.6 mL CDCl
(Chloroform-d) containing 0.03% TMS.-
Note: DMSO-
is an alternative but may shift the water peak into the aromatic region and broaden amide signals further due to viscosity.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (crucial if synthesized via coupling reactions).
Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30 or s2pul).
-
Scans (NS): 16 (minimum) to 64 (for clean
C satellites detection). -
Relaxation Delay (D1): Set to
seconds.-
Reason: Methyl protons have long T1 relaxation times. Short D1 leads to poor integration ratios (e.g., N-Me integrating to < 3H).
-
-
Spectral Width: -2 to 14 ppm.
Validation Step (The "Pro" Check)
If the N-Me signals appear as a broad hump rather than two sharp singlets:
-
Hypothesis: The sample may be contaminated with acid or the rotation rate is intermediate.
-
Action: Run a Variable Temperature (VT) experiment.
-
Heat to 50°C. If peaks sharpen/separate
Chemical exchange/impurities. -
Heat to 100°C (in DMSO). If peaks coalesce
Rotamerism confirmed.
-
Detailed Spectral Data Table
Solvent: CDCl
| Shift ( | Mult.[3][4][5][6] | Int.[7] | Assignment | Coupling Constants ( |
| 7.25 | dd | 1H | H6 | Ortho to Amide. |
| 6.68 | dd | 1H | H3 | Ortho to Fluorine. |
| 6.62 | td | 1H | H5 | Ortho to F & H6. |
| 3.84 | s | 3H | O-CH | Methoxy. Sharp singlet. Shielded relative to ester methoxy groups due to electron-rich ring. |
| 3.12 | s | 3H | N-CH | Amide Methyl (Trans). Deshielded rotamer. |
| 2.94 | s | 3H | N-CH | Amide Methyl (Cis). Shielded rotamer (shielded by the aromatic ring current in the perpendicular conformation). |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and substituent effects).
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Source for Rotamerism and VT-NMR protocols).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] Link (Authoritative source for H-F coupling constants).
-
Reich, H. J. (2024). NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Link (Verified database for substituent effects).
Sources
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. homepages.gac.edu [homepages.gac.edu]
Mechanistic Causality of the Dimethyl Amide Carbonyl Stretch
As a Senior Application Scientist specializing in vibrational spectroscopy, I frequently design analytical workflows to monitor trace residual solvents, polymer solvation, and structural conformations in pharmaceutical formulations. Among these, the carbonyl stretch (Amide I band) of tertiary amides—specifically N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF)—stands out as a critical diagnostic marker.
Unlike primary and secondary amides, tertiary amides lack N-H bonds. This absence isolates the Amide I band from overlapping N-H bending interferences, making the carbonyl stretch a highly reliable and intense peak for quantitative analysis[1]. However, the exact wavenumber of this peak is exquisitely sensitive to its local chemical environment.
This guide provides an objective, data-driven comparison of FTIR sampling modalities and ATR crystal technologies for analyzing the dimethyl amide carbonyl stretch, culminating in a self-validating experimental protocol for drug development professionals.
The Amide I band is primarily driven by the C=O stretching vibration. Because the carbonyl bond is highly polarizable, its vibrational frequency shifts dramatically based on intermolecular interactions such as hydrogen bonding and ion-dipole pairing.
In its pure liquid state, the DMAc carbonyl stretch typically manifests at 1633.5 cm⁻¹[2]. In non-polar organic solvents, where intermolecular interactions are minimized, this peak shifts upward to approximately 1637.3 cm⁻¹[3]. Conversely, when DMAc is subjected to strong ion-dipole interactions—such as the addition of lithium chloride (LiCl)—the solvation of the cation exerts a profound polarizing effect on the electron density of the C=O bond. This weakens the double-bond character of the carbonyl group, resulting in a measurable downshift to 1621.9 cm⁻¹[2].
Mechanistic pathway of dimethyl amide carbonyl peak downshifts.
Table 1: Dimethyl Amide Carbonyl Peak Positions & Causality
| Amide Type | Environment / Condition | Observed C=O Peak (cm⁻¹) | Mechanistic Causality |
| DMAc | Pure Liquid State | ~1633.5 | Baseline dipole-dipole interactions[2]. |
| DMAc | Non-polar Organic Solvents | ~1637.3 | Reduced intermolecular hydrogen bonding[3]. |
| DMAc | 8 wt% LiCl Solution | ~1621.9 | Strong ion-dipole polarization of the C=O bond[2]. |
Comparative Analysis: FTIR Sampling Modalities
When quantifying dimethyl amides, the choice between Transmission FTIR and Attenuated Total Reflectance (ATR) FTIR fundamentally alters the data architecture.
Transmission FTIR has historically been the gold standard for strict concentration measurements and method validation due to its longer path lengths (often >10x that of ATR)[4][5]. However, transmission requires exhaustive sample preparation, such as KBr pellet pressing or precise liquid cell loading. This preparation can introduce moisture artifacts that heavily obscure the 1630–1680 cm⁻¹ amide region.
ATR-FTIR relies on an evanescent wave penetrating the sample, enabling rapid screening with near-zero sample preparation[4][5]. The critical caveat is that ATR penetration depth is wavelength-dependent. Consequently, peak intensities at higher wavenumbers are inherently smaller relative to transmission spectra, requiring software-based ATR correction algorithms for direct spectral comparison[5][6].
ATR Crystal Performance Comparison
If ATR is selected, the crystal material dictates the spectral range, penetration depth, and chemical compatibility. Selecting the correct crystal is paramount for accurate Amide I quantification.
Table 2: Comparative Analysis of ATR Crystals for Amide I Analysis
| Crystal Material | Spectral Range | Refractive Index | Chemical Compatibility | Optimal Application for Amides |
| Diamond | 4000–400 cm⁻¹ | ~2.4 | Exceptional (pH 1-14) | Universal choice; ideal for aggressive pharmaceutical matrices[5][7]. |
| Zinc Selenide (ZnSe) | 4000–650 cm⁻¹ | ~2.4 | Limited (pH 5-9) | High-throughput routine analysis of non-corrosive samples[6][8]. |
| Germanium (Ge) | 4000–870 cm⁻¹ | ~4.0 | Moderate | Highly absorbing materials or thin-film surface studies[4][6]. |
Expert Insight: While Diamond is the most robust choice, it exhibits a native multiphonon absorption band around 2200 cm⁻¹[5]. While this does not interfere with the 1650 cm⁻¹ amide peak, it can obscure nitrile-based internal standards used during quantitative validation.
Self-Validating Experimental Protocol: Quantifying Residual DMAc
To ensure scientific integrity, analytical protocols must be self-validating. The following ATR-FTIR workflow is designed to quantify residual DMAc in a solid polymer/drug matrix while mathematically eliminating instrumental drift and user error.
Self-validating FTIR workflow for dimethyl amide quantification.
Step-by-Step Methodology:
-
System Suitability & Background Validation:
-
Action: Perform an open-beam background scan before sample loading.
-
Causality: Ensures the single-beam energy profile exhibits >95% throughput at the target 1650 cm⁻¹ region. This validates that the detector and beamsplitter are free from atmospheric water vapor interference, which heavily absorbs in the 1600-1700 cm⁻¹ range and can artificially inflate the Amide I peak.
-
-
Matrix Blank Verification:
-
Action: Analyze the drug/polymer matrix devoid of the dimethyl amide.
-
Causality: Establishes a true zero-baseline. This proves that no native functional groups in the formulation overlap with the 1630–1680 cm⁻¹ window, ensuring subsequent signals are exclusively from the solvent.
-
-
Internal Standard Spiking:
-
Action: Spike the sample with a known concentration of a non-interfering nitrile compound (e.g., benzonitrile, C≡N stretch at ~2200 cm⁻¹).
-
Causality: ATR penetration depth varies with sample contact pressure. Normalizing the Amide I peak area against the internal standard's peak area mathematically eliminates pressure-induced pathlength variations.
-
-
Spectral Acquisition & Peak Integration:
-
Action: Clamp the sample onto a Diamond ATR crystal[7] and acquire 32 scans at 4 cm⁻¹ resolution. Isolate and integrate the area under the curve between 1620 and 1650 cm⁻¹.
-
Causality: Signal averaging (32 scans) increases the signal-to-noise ratio by a factor of √32, ensuring that trace residual solvent concentrations are statistically distinguishable from baseline instrument noise.
-
-
Orthogonal Verification:
-
Action: Cross-reference the integrated Amide I band against the C-N stretching vibration located near 1400 cm⁻¹[9].
-
Causality: If the 1633 cm⁻¹ peak is truly DMAc, the ratio of the 1633 cm⁻¹ (C=O) to 1400 cm⁻¹ (C-N) peak areas must remain constant across all concentration gradients. A deviation in this ratio instantly flags a co-eluting contaminant or an unexpected structural degradation.
-
References
-
Title : ATR-FTIR Crystal Choices: Diamond Vs ZnSe Vs Ge—Spectral Range, Hardness And Chemistry Source : Patsnap Eureka URL :[Link]
-
Title : FTIR Accessories Guide: ATR vs Transmission vs Reflectance Source : Athena Instruments URL : [Link]
-
Title : Choosing the right ATR crystal for FTIR analysis Source : Specac Ltd URL : [Link]
-
Title : Attenuated Total Reflectance (ATR) Source : Bruker URL : [Link]
-
Title : A FTIR study of ion-solvent interactions in N,N-dimethylacetamide Source : ResearchGate URL :[Link]
-
Title : PROTONATED CARBONYL GROUPS: IV. N,N-DIMETHYLACETAMIDE SALTS Source : Canadian Science Publishing URL :[Link]
-
Title : Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site Source : PMC URL : [Link]
-
Title : INTERPRETATION OF IR SPECTRA Source : AskTheNerd URL :[Link]
Sources
- 1. askthenerd.com [askthenerd.com]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTIR Accessories Guide: ATR vs Transmission vs Reflectance [athenatechnology.in]
- 5. jascoinc.com [jascoinc.com]
- 6. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 7. ATR-FTIR Crystal Choices: Diamond Vs ZnSe Vs Ge—Spectral Range, Hardness And Chemistry [eureka.patsnap.com]
- 8. Choosing the right ATR crystal for FTIR analysis - Specac Ltd [specac.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Comparing reactivity of N,N-dimethylbenzamide vs N-methoxy-N-methylbenzamide
[1]
Executive Summary
In the landscape of amide reactivity, N,N-dimethylbenzamide and N-methoxy-N-methylbenzamide (Weinreb amide) represent two distinct mechanistic pathways. While structurally similar, the presence of the methoxy group in the Weinreb amide fundamentally alters its interaction with nucleophiles and reducing agents.
-
N-Methoxy-N-methylbenzamide is the gold standard for controlled acyl substitution . It enables the selective synthesis of ketones (from organometallics) and aldehydes (from hydrides) by forming a stable chelated intermediate that prevents over-reaction.
-
N,N-Dimethylbenzamide functions primarily as a stable, unreactive masking group or solvent. When forced to react with strong nucleophiles, it typically suffers from over-addition , yielding tertiary alcohols or amines rather than carbonyl products.
This guide provides a technical comparison of their reactivity profiles, supported by mechanistic insights and experimental protocols.
Mechanistic Foundation: The Chelation Effect
The divergent reactivity of these two amides is dictated by the stability of the tetrahedral intermediate formed upon nucleophilic attack.[1]
The Weinreb Advantage
When an organometallic reagent (R-M, where M = Li, MgX) attacks a Weinreb amide, the metal atom coordinates between the carbonyl oxygen and the N-methoxy oxygen. This forms a rigid, stable 5-membered cyclic chelate . This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis occurs during workup. Because the ketone is never generated in situ, a second equivalent of the nucleophile cannot attack.
The Dimethyl Deficit
In contrast, N,N-dimethylbenzamide lacks the second coordination site. The resulting tetrahedral intermediate is less stable. Under standard conditions, it often collapses to eliminate the dimethylamino group, generating a ketone in situ. Since ketones are more electrophilic than amides, the remaining organometallic reagent immediately attacks the ketone, leading to a tertiary alcohol (over-addition).
Visualization: Reaction Pathways
The following diagram illustrates the mechanistic bifurcation between the two amides when treated with an organometallic reagent.
Figure 1: Comparative reaction pathways with organometallic reagents. The Weinreb amide (top) arrests reaction at the intermediate stage, while the dimethyl amide (bottom) allows over-reaction.
Reactivity Profile Comparison
A. Reaction with Organometallics (Ketone Synthesis)
This is the primary differentiator. The Weinreb amide was specifically engineered to solve the "ketone synthesis problem" inherent to standard amides like N,N-dimethylbenzamide.
| Feature | N-Methoxy-N-methylbenzamide | N,N-Dimethylbenzamide |
| Reagent | Grignard (RMgX) or Organolithium (RLi) | Grignard (RMgX) or Organolithium (RLi) |
| Intermediate | Stable Chelate (prevents collapse) | Unstable alkoxide (collapses to ketone) |
| Major Product | Ketone (High Selectivity) | Tertiary Alcohol (Over-addition) |
| Side Products | Recovered starting material (if under-reacted) | Mixture of ketone, alcohol, and amine |
| Stoichiometry | 1.0 - 1.5 equivalents of nucleophile | Requires excess to drive to alcohol |
Key Insight: The Weinreb amide protocol is robust and general. Attempts to synthesize ketones from N,N-dimethylbenzamide often result in low yields (<30%) due to the competitive formation of tertiary alcohols 2.
B. Reduction with Hydrides (LiAlH4)
The behavior toward reducing agents further highlights the stability of the N-O bond's chelation potential versus the N-C bond's leaving group ability.
-
Weinreb Amide → Aldehyde: Treatment with Lithium Aluminum Hydride (LiAlH4) forms the same stable chelated intermediate. Upon hydrolysis, this releases the aldehyde .[1][3] This is one of the few reliable methods to stop acid derivative reduction at the aldehyde stage .
-
N,N-Dimethylbenzamide → Amine: Treatment with LiAlH4 typically results in full reduction to N,N-dimethylbenzylamine . The mechanism involves the expulsion of the oxygen as an aluminate species to form an iminium ion, which is then reduced by a second hydride 4.
Reduction Pathway Visualization:
Figure 2: Divergent reduction outcomes. Weinreb amides yield aldehydes; dimethyl amides yield amines.
Experimental Protocols
Protocol A: Synthesis of N-Methoxy-N-methylbenzamide
A standard procedure for converting benzoyl chloride to the Weinreb amide.
Reagents: Benzoyl chloride (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.1 equiv), Pyridine (2.2 equiv), DCM (Solvent).
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C.
-
Base Addition: Add pyridine (2.2 equiv) dropwise. The mixture will become homogeneous.
-
Acylation: Add benzoyl chloride (1.0 equiv) dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo.
-
Purification: Distillation or flash chromatography (EtOAc/Hexanes) yields the pure amide as a colorless oil/solid.
-
Typical Yield: >85% .[5]
-
Protocol B: Ketone Synthesis via Weinreb Amide
The "self-validating" step here is the stability of the intermediate; the reaction does not progress to the alcohol even with excess reagent.
Reagents: N-Methoxy-N-methylbenzamide (1.0 equiv), Phenylmagnesium bromide (1.2 equiv), THF (anhydrous).
-
Setup: Charge a dried flask with N-methoxy-N-methylbenzamide in anhydrous THF under argon. Cool to 0°C.[6][7]
-
Addition: Add Phenylmagnesium bromide (PhMgBr) dropwise.
-
Note: A slight excess (1.1–1.5 equiv) is standard to ensure complete consumption of the amide.
-
-
Stirring: Stir at 0°C to RT for 1 hour. The stable chelate forms, preventing over-addition.[1]
-
Quench (Critical Step): Pour the reaction mixture into cold 1M HCl or saturated NH4Cl.
-
Extraction: Extract with diethyl ether or EtOAc. Wash with brine, dry, and concentrate.[6][10]
-
Result: Benzophenone (Diphenylmethanone) is obtained in high purity.
Summary of Physical & Chemical Properties
| Property | N-Methoxy-N-methylbenzamide | N,N-Dimethylbenzamide |
| CAS Number | 6960-22-1 | 121-69-7 |
| Molecular Weight | 165.19 g/mol | 149.19 g/mol |
| Physical State | Oil or low-melting solid | Solid (mp ~42°C) or liquid |
| Hydrolysis Stability | Moderate (Hydrolyzes to acid with strong acid/base) | High (Requires harsh conditions) |
| Primary Application | Synthetic Intermediate (Ketones/Aldehydes) | Solvent / Stabilizer |
| Cost | Higher (Specialty Reagent) | Low (Commodity Chemical) |
References
-
Weinreb Ketone Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[1][Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]
-
N-Methoxy-N-methylamides: An Effective Acylating Agent. ElectronicsAndBooks (Archived Procedure).[Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. orgsyn.org [orgsyn.org]
Validating purity of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide using elemental analysis
This guide provides a technical, comparative analysis of purity validation methods for 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS: 1369777-76-3), a functionalized benzamide often used as a pharmaceutical intermediate.[1]
While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for purity profiling, this guide argues that Elemental Analysis (EA) remains a critical, orthogonal tool for validating bulk composition—provided its limitations regarding fluorinated compounds are managed correctly.[1]
A Comparative Guide for the Modern Analytical Chemist
The Target Molecule: Analytical Profile
Before selecting a validation method, we must understand the physicochemical constraints of the analyte.
-
Formula:
-
Physical State: Typically a low-melting solid or viscous oil (Boiling Point ~120°C at 0.3 mmHg).[1]
-
Critical Feature: The presence of Fluorine and an Amide linkage.
Theoretical Elemental Composition
To validate purity via combustion analysis, the experimental values must align with these theoretical calculations:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 60.90% |
| Hydrogen (H) | 12 | 1.008 | 12.096 | 6.13% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 7.10% |
| Fluorine (F) | 1 | 18.998 | 18.998 | 9.63% (Optional) |
| Oxygen (O) | 2 | 15.999 | 31.998 | 16.23% (Calculated) |
Core Method: Elemental Analysis (CHN Combustion)
The Principle: EA determines the absolute mass fraction of elements. Unlike HPLC, which measures response factors of UV-active species, EA validates the bulk material, including "invisible" impurities like water, inorganic salts, or silica gel.[1]
The Protocol: Handling Fluorinated Benzamides
Challenge: Fluorine forms Hydrogen Fluoride (HF) during combustion, which etches quartz combustion tubes and can artificially lower Carbon values by forming stable fluorocarbons.
Step-by-Step Optimization:
-
Sample Prep: Due to the low melting point, weigh 2–3 mg of the sample into a tin capsule (for solids) or a liquid capsule (sealed cold) to prevent evaporation prior to combustion.
-
Additives: Add ~10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the capsule.-
Why? These act as combustion aids to ensure complete oxidation and prevent the formation of stable C-F bonds that resist combustion.
-
-
Scavengers: Ensure the combustion tube contains a halogen scrubber (e.g., silver wool or magnesium oxide) to trap Fluorine and prevent damage to the thermal conductivity detector (TCD).
-
Tolerance: The "Gold Standard" for publication and pharmaceutical release is
absolute deviation from theoretical values [1].
Data Interpretation: The "Pass/Fail" Matrix
If your experimental data is: C: 59.10%, H: 6.05%, N: 6.90% (Theoretical C is 60.90%).
-
Result: FAIL (Carbon is off by -1.8%).
-
Diagnosis: Low Carbon often indicates trapped inorganic salts (NaCl from synthesis) or significant moisture (water adds weight but no Carbon).
Comparative Analysis: EA vs. HPLC vs. qNMR
This section objectively compares EA against the two primary alternatives.
Method A: HPLC (High-Performance Liquid Chromatography)[1][3][4][5]
-
Mechanism: Separation based on polarity (typically C18 column). Detection via UV (210/254 nm).
-
Pros: Extreme sensitivity to organic impurities (structural isomers, starting materials like 4-fluorobenzoyl chloride).[1]
-
Cons: "The Purity Lie." A sample can be 99.9% pure by HPLC area but only 80% pure by mass if it contains 20% inorganic salt (invisible to UV).
Method B: Quantitative NMR (qNMR)[1][6][7]
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic acid or TCNB).
-
Pros: Absolute quantification. Detects residual solvents and water (if using DMSO-d6).[1] Non-destructive.
-
Cons: Requires high-purity internal standards; lower sensitivity than HPLC for trace impurities (<0.1%).[1]
Summary Data Table: Performance Metrics
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR |
| Primary Output | Bulk Elemental Ratio | Organic Impurity Profile | Absolute Purity Assay (w/w) |
| Detection Limit | ~0.1% (Gross Purity) | <0.05% (Trace Impurity) | ~0.5% (Assay Precision) |
| Inorganic Detection | Indirect (Values drop) | Blind (Invisible) | Blind (Unless nuclei specific) |
| Solvent Detection | Indirect (C/H ratios shift) | Blind (Elutes in dead volume) | Excellent (Distinct peaks) |
| Sample Required | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) |
| Cost/Run | Low ($) | Medium ( | High ( |
Validation Workflow (Logic Diagram)
The following Graphviz diagram visualizes the decision logic for validating this specific benzamide.
Caption: Logical workflow for cross-validating benzamide purity using HPLC and Elemental Analysis.
Experimental Case Study: The "Trapped Solvent" Trap
A common issue with 4-Fluoro-2-methoxy-N,N-dimethylbenzamide is the trapping of Dichloromethane (DCM) or water due to its amide functionality (hydrogen bonding).[1]
Scenario: A researcher obtains a white powder.
-
HPLC Result: 99.8% Pure (Single Peak).
-
EA Result:
Interpretation: The consistent drop in percentages across C, H, and N suggests the presence of a "diluent" that contains little to no Carbon/Nitrogen relative to the bulk, or a heavy atom solvent.
-
Hypothesis: 0.5 equivalents of water would shift theoreticals to C: 58.2%, H: 6.3%. This matches the trend.
-
Resolution: Dry the sample under high vacuum (50°C, 24h) and re-run EA.
Conclusion & Recommendation
For 4-Fluoro-2-methoxy-N,N-dimethylbenzamide, Elemental Analysis is indispensable because HPLC often yields false confidence by missing inorganic salts (from the coupling reaction) or trapped moisture (due to the amide's hygroscopicity).[1]
Final Recommendation:
-
Use HPLC to optimize the synthesis reaction.
-
Use qNMR if you suspect residual solvents.[3]
-
Use Elemental Analysis as the final "Gatekeeper" for publication or biological testing. Ensure the laboratory uses tungsten/vanadium oxides to handle the fluorine content accurately.
References
-
ACS Publications. (2022). Characterization of Organic Compounds Guidelines. American Chemical Society.[4] Link
-
BenchChem. (2025).[5] Cross-Validation of Benzoylthymine Purity: A Comparative Guide. Link[1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
PubChem. (2025). Compound Summary: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide.[1][2] National Library of Medicine. Link[1]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[3][6] Inorganic Chemistry Frontiers. Link
Sources
- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ubc.ca [chem.ubc.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparison of 4-fluoro vs 4-chloro substituted benzamide stability
Comparative Guide: 4-Fluoro vs. 4-Chloro Substituted Benzamide Stability in Drug Design
The strategic substitution of halogens at the para-position of benzamide pharmacophores is a foundational tactic in medicinal chemistry[1]. While both fluorine and chlorine are routinely deployed to block metabolic soft spots, their divergent physicochemical properties dictate profound differences in overall molecular stability, clearance pathways, and target engagement[2].
This guide provides an objective, data-driven comparison of 4-fluoro and 4-chloro benzamides, detailing the physical organic chemistry that drives their stability profiles and providing self-validating experimental protocols for rigorous evaluation.
Physicochemical Foundations & Causality
The decision to substitute a benzamide with a 4-fluoro or 4-chloro group extends far beyond simple steric blockade. The stability of these compounds is governed by the interplay of bond dissociation energy (BDE), orbital energetics, and lipophilicity[2],[3].
-
Bond Strength vs. Orbital Energetics: The C–F bond is the strongest carbon-heteroatom bond known (105.4 kcal/mol), significantly more robust than the C–Cl bond (78.5 kcal/mol)[2]. However, metabolic stability is not solely driven by bond strength. Fluorine’s extreme electronegativity (3.98) lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring[3]. This creates a thermodynamic barrier against electrophilic attack by the highly reactive CYP450 FeO³⁺ species[3].
-
Steric and Lipophilic Penalties: Fluorine (van der Waals radius 1.47 Å) is a close bioisostere for hydrogen (1.20 Å) and oxygen (1.42 Å), introducing minimal steric bulk[2]. Chlorine (1.74 Å) acts as a closer match to a methyl group[2]. While chlorine provides excellent steric shielding against para-hydroxylation, it significantly increases the molecule's lipophilicity[4]. This heightened hydrophobicity can inadvertently increase hepatic extraction ratios and shunt metabolism toward alternative pathways (e.g., N-dealkylation or glutathione conjugation)[4].
Table 1: Quantitative Physicochemical Comparison
| Parameter | 4-Fluoro Benzamides | 4-Chloro Benzamides | Mechanistic Impact on Stability |
| C–X Bond Dissociation Energy | 105.4 kcal/mol | 78.5 kcal/mol | F provides near-absolute resistance to direct oxidative bond cleavage[5]. |
| Van der Waals Radius | 1.47 Å | 1.74 Å | Cl provides superior steric shielding but alters the local binding conformation[6]. |
| Pauling Electronegativity | 3.98 | 3.16 | F more effectively lowers HOMO energy, resisting CYP450 electrophilic attack[3]. |
| Lipophilicity Shift (ΔLogP) | ~ +0.15 | ~ +0.71 | Cl drastically increases lipophilicity, which can increase non-specific clearance[4]. |
Metabolic Stability Profile
When evaluating in vitro stability using Human Liver Microsomes (HLMs), 4-fluoro and 4-chloro benzamides exhibit distinct clearance profiles.
CYP450 metabolic blockade mechanism comparing 4-fluoro and 4-chloro benzamide substitutions.
Molecular Matched Pair (MMP) analyses reveal that while both halogens successfully block para-hydroxylation, chlorinated compounds often demonstrate a slightly shorter overall metabolic half-life due to lipophilicity-driven shunt metabolism[2],[5]. The increased hydrophobic character of the 4-chloro analog enhances non-specific binding to microsomal proteins, which can mask true intrinsic clearance (
Chemical & Hydrolytic Stability
Benzamides are inherently resistant to aqueous hydrolysis under physiological conditions (pH 7.4). However, the electronic effects of the para-substituent modulate the electrophilicity of the carbonyl carbon.
-
4-Fluoro: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but also possesses a notable resonance-donating effect (+R) into the aromatic ring. These opposing forces largely cancel out at the carbonyl carbon, maintaining excellent hydrolytic stability.
-
4-Chloro: Chlorine has a weaker +R effect compared to fluorine. Consequently, its -I effect dominates slightly more, making the benzamide carbonyl marginally more susceptible to nucleophilic attack (e.g., by OH⁻) under highly basic stress conditions. Regardless, both remain highly stable during standard formulation and physiological transit.
Self-Validating Experimental Methodologies
To accurately compare the stability of these analogs, protocols must be designed as self-validating systems. This means integrating internal controls that independently verify enzymatic viability, differentiate chemical degradation from metabolism, and track mass balance.
Protocol A: Self-Validating Human Liver Microsome (HLM) Assay
Step-by-step human liver microsome (HLM) stability assay workflow for benzamide derivatives.
Step-by-Step Methodology:
-
System Preparation: Prepare a 1 µM solution of the 4-fluoro or 4-chloro benzamide in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Keep organic solvent (DMSO) strictly ≤0.1% to prevent CYP450 inhibition.
-
Control Integration (The Validation Matrix):
-
Positive Control (High Clearance): Run Verapamil in parallel to confirm HLM enzymatic activity.
-
Negative Control (Minus-NADPH): Run the test compound without the NADPH regenerating system. Causality: Any depletion observed here indicates chemical instability or non-specific protein binding, not CYP-mediated metabolism.
-
-
Incubation: Pre-warm the mixture with HLMs (final protein concentration 0.5 mg/mL) at 37°C for 5 minutes.
-
Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system. Extract 50 µL aliquots at precisely 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Causality: The ACN instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, calculating the half-life (
) and intrinsic clearance ( ) from the log-linear decline of the parent compound-to-IS peak area ratio.
Protocol B: Accelerated Hydrolytic Degradation Assay
-
Preparation: Dissolve compounds at 10 µM in three distinct buffers: pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 10.0 (accelerated basic stress).
-
Incubation: Incubate at an elevated temperature (40°C) to accelerate degradation kinetics.
-
Sampling & Analysis: Sample at 0, 24, 48, and 72 hours. Quench with neutralizing buffer and analyze via LC-UV/MS to monitor the appearance of the corresponding 4-halobenzoic acid and amine cleavage products.
Conclusion & Selection Matrix
When optimizing a benzamide scaffold, the choice between fluorine and chlorine depends on the specific liability of the parent molecule:
-
Choose 4-Fluoro when the primary goal is to block para-oxidation while maintaining a low lipophilicity profile and minimizing off-target hydrophobic interactions[2],[3].
-
Choose 4-Chloro when the binding pocket possesses a distinct hydrophobic cavity that can exploit the larger van der Waals radius and halogen-bonding capabilities of chlorine, provided the resulting increase in clearance via alternative pathways is manageable[4],[6].
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Reference Standards for 4-Fluoro-2-methoxy-N,N-dimethylbenzamide Analysis: A Comparative Technical Guide
Executive Summary
4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3) is a critical substituted benzamide scaffold, often utilized as a structural intermediate in the synthesis of antipsychotics, gastroprokinetic agents, and PET radiotracers.
Unlike pharmacopeial APIs (e.g., Acetaminophen), this compound lacks a USP/EP monograph. Consequently, researchers face a critical decision: rely on Commercial Research Grade (CRG) materials or invest in In-House Qualified Reference Standards (QRS) .
This guide objectively compares these approaches, demonstrating that while CRG is sufficient for early discovery, it introduces unacceptable quantitative errors (>4%) in GLP/GMP settings. We provide a self-validating qualification protocol to bridge this gap.
Comparative Analysis: Research Grade vs. Qualified Standards
The following analysis contrasts the performance of commercially available "Research Grade" materials against a fully characterized "Qualified Reference Standard" (QRS) developed via the Mass Balance approach.
Performance Matrix
| Feature | Option A: Commercial Research Grade (CRG) | Option B: Qualified Reference Standard (QRS) | Impact on Data Integrity |
| Purity Definition | Chromatographic Purity (Area %) | Potency (% w/w) via Mass Balance or qNMR | High: CRG ignores water/solvents, overestimating potency. |
| Traceability | Vendor Batch ID only | Traceable to SI units (via qNMR internal std) | Critical: Required for regulatory filing. |
| Impurity Profiling | Generic (often "Single Spot") | Specific (Quantified precursors & byproducts) | Medium: Missed co-eluting isomers in CRG. |
| Water/Solvent | Rarely quantified | Karl Fischer (KF) + GC-Headspace | High: Benzamides are hygroscopic; CRG can have 1-3% water. |
| Cost/Time | Low / Immediate | High / 2-3 Weeks | Strategic: QRS is an investment in accuracy. |
Quantitative Error Simulation
Experimental Scenario: A researcher uses a CRG vial labeled "Purity >98%" to assay a synthesis batch.
-
CRG Reality: HPLC Area = 98.5%, but contains 2.1% Water (KF) and 1.5% Residual Ethyl Acetate.
-
True Potency:
-
Result: The researcher overestimates the batch yield by ~3.6% . In a GMP release, this causes Out-of-Specification (OOS) investigations.
Technical Deep Dive: Impurity Logic & Pathway
To establish a QRS, one must understand the specific impurity profile of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide. The synthesis typically involves the amidation of 4-fluoro-2-methoxybenzoic acid.
Impurity Fate Mapping (Graphviz)
Caption: Impurity fate map identifying critical process-related impurities (Impurity A, B, C) that must be quantified to establish Mass Balance.
Experimental Protocols: Qualification of a Primary Standard
To convert a Research Grade material into a Qualified Reference Standard, follow this self-validating workflow.
Protocol 1: Structure Elucidation & Isomer Differentiation (NMR)
Objective: Confirm identity and rule out regioisomers (e.g., 3-Fluoro vs 4-Fluoro).
-
Solvent: Dissolve 10 mg in 0.6 mL DMSO-d6.
-
Acquisition: 400 MHz or higher.
-
Key Diagnostic Signals:
-
N,N-Dimethyl: Look for two distinct singlets or a broad singlet around
2.9-3.1 ppm. Note: Restricted rotation around the Amide C-N bond often causes magnetic non-equivalence, appearing as two peaks at room temperature. This is often mistaken for an impurity in CRG COAs. -
Methoxy: Singlet at
3.8 ppm. -
Aromatic Region: The 4-Fluoro substitution pattern gives a specific coupling constant (
).-
H-3 (ortho to F): Doublet of doublets (dd),
Hz. -
H-5 (ortho to F): Doublet of doublets (dd).
-
H-6 (meta to F): Doublet (d).
-
-
Protocol 2: Potency Assignment via Mass Balance
Objective: Determine the "As-Is" Potency for use in calculations.
Formula:
- = Chromatographic Purity (Area %)
- = Water content by Karl Fischer
- = Residual Solvents by GC-Headspace
- = Residue on Ignition (Inorganic impurities)
Step-by-Step Workflow:
-
HPLC Purity (
):-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Criteria: Integrate all peaks >0.05% area. Crucial: Ensure separation of the N-methyl impurity (Impurity B).
-
-
Water Content (
):-
Use Coulometric Karl Fischer titration. Benzamides are not typically reactive with KF reagents, so direct injection is suitable.
-
-
Residual Solvents (
):-
Use GC-Headspace with DMSO diluent. Screen for solvents used in synthesis (Methanol, DCM, Ethyl Acetate).
-
Decision Framework for Standard Selection
Use this logic flow to select the appropriate standard grade for your development stage.
Caption: Decision tree guiding the selection of reference standard grades based on regulatory requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1369777-76-3, 4-Fluoro-2-methoxy-N,N-dimethylbenzamide. Retrieved from [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (The gold standard for CRM production). Retrieved from [Link]
- Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Methodology for qNMR potency assignment).
Distinguishing 4-Fluoro-2-methoxy-N,N-dimethylbenzamide from its Acid Precursor
This guide outlines the technical protocols for distinguishing 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (Target Amide) from its synthetic precursor, 4-Fluoro-2-methoxybenzoic acid (Acid Precursor).
Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary & Chemical Profile
In drug discovery, the conversion of a benzoic acid derivative to a benzamide is a fundamental transformation. However, incomplete conversion or hydrolysis can leave residual acid precursor, which complicates biological data and physicochemical profiling. The distinction relies on the fundamental shift from an ionizable, hydrogen-bond donating acid to a neutral, non-ionizable amide .
Comparative Physicochemical Profile[1]
| Feature | Acid Precursor | Target Amide |
| Compound Name | 4-Fluoro-2-methoxybenzoic acid | 4-Fluoro-2-methoxy-N,N-dimethylbenzamide |
| CAS Number | 395-82-4 | 1369777-76-3 |
| Formula / MW | C₈H₇FO₃ / 170.14 g/mol | C₁₀H₁₂FNO₂ / 197.21 g/mol |
| Physical State | Crystalline Solid (mp 135–139 °C) | Viscous Oil or Low-Melting Solid |
| pKa (approx.) | ~3.5 – 4.0 (Carboxylic Acid) | Neutral (Not ionizable in physiological range) |
| Solubility (Aq.[1][2] Base) | Soluble (Forms carboxylate salt) | Insoluble (Remains organic) |
Spectroscopic "Fingerprinting"
The most definitive confirmation of conversion is the disappearance of the acidic proton and the appearance of the N-methyl signals.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (Proton):
-
Acid Precursor: Look for a broad, exchangeable singlet between 10.0 – 13.0 ppm (COOH). This peak may be invisible in wet deuterated solvents due to exchange.
-
Target Amide: The diagnostic signature is the appearance of two singlets (or one broad singlet if rotation is fast) in the 2.9 – 3.1 ppm range, corresponding to the six protons of the -N(CH₃)₂ group.
-
Aromatic Region: The chemical environment of the aromatic protons (H3, H5, H6) will shift slightly upfield or downfield due to the change in electron-withdrawing power from -COOH to -CONMe₂.
-
-
¹³C NMR (Carbon):
-
Amide Carbonyl: Appears typically around 165–170 ppm .
-
N-Methyl Carbons: distinct peaks in the 35–40 ppm range.
-
Infrared Spectroscopy (FT-IR)
-
Acid Precursor: Characterized by a "hairy" or very broad O-H stretch centered around 3000 cm⁻¹ (overlapping C-H stretches) and a carbonyl (C=O) stretch typically at 1680–1700 cm⁻¹ .
-
Target Amide: Shows a cleaner spectrum in the high-frequency region (no O-H stretch). The Amide I band (C=O) usually appears at a lower frequency (1630–1660 cm⁻¹ ) than the acid due to resonance donation from the nitrogen lone pair.
Chromatographic Separation & Behavior
Chromatography provides the primary method for purity assessment. The behavior of these two species diverges significantly based on mobile phase pH.
Thin Layer Chromatography (TLC)[4][5]
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).[3]
-
Observation:
-
Target Amide: Moves significantly higher (higher R_f) as it is less polar.
-
Acid Precursor: Will streak or stay near the baseline due to strong interaction with silica silanols.
-
Self-Validating Tip: Add a drop of Acetic Acid to the eluent to sharpen the Acid spot; it will still run lower than the amide.
-
HPLC Method (Reverse Phase)[6]
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Elution Order (Acidic pH):
-
At pH ~2-3 (0.1% FA), the Acid Precursor is protonated (neutral) and relatively hydrophobic, but the Target Amide is also neutral.
-
Generally, the Amide (with two methyl groups) is more lipophilic than the Acid and will elute later (longer Retention Time).
-
-
Elution Order (Neutral/Basic pH):
-
If using Ammonium Bicarbonate (pH ~8), the Acid Precursor ionizes to the carboxylate (highly polar) and elutes very early (near void volume). The Amide remains neutral and retains its late elution time. This is the most robust separation method.
-
Experimental Protocols
Protocol A: The "Acid Wash" Solubility Test (Rapid Check)
This is a binary test to determine bulk purity without advanced instrumentation.
-
Dissolve 10 mg of the sample in 2 mL of Ethyl Acetate.
-
Add 2 mL of Saturated Aqueous Sodium Bicarbonate (NaHCO₃).
-
Observation:
-
If the sample is the Acid Precursor , it will deprotonate and migrate into the top (aqueous) layer. (Check by acidifying the aqueous layer with HCl; precipitate indicates acid).
-
If the sample is the Target Amide , it will remain in the bottom (organic) layer.
-
Protocol B: HPLC Purity Profiling
-
Sample Prep: Dissolve 1 mg sample in 1 mL Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (aromatic ring) and 210 nm (amide bond).
-
Criteria: The Amide peak should be the major component (>95%). Any peak eluting significantly earlier (check with Acid standard) indicates unreacted precursor.
Visualization: Decision Logic & Workflow
The following diagram illustrates the logical workflow for characterizing the product and distinguishing it from the starting material.
Figure 1: Logical workflow for the purification and identification of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68068, 4-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS No. 1369777-76-3) is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Essential Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 4-Fluoro-2-methoxy-N,N-dimethylbenzamide, like many specialized benzamide derivatives, presents specific risks that dictate its handling and disposal pathway. The primary hazards are associated with irritation upon contact.[1][2][3][4]
| Hazard Classification (GHS) | Code | Description | Primary Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Avoid all skin contact; wear appropriate gloves and lab coat.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Wear safety goggles or a face shield.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handle only in a well-ventilated area, preferably a fume hood. Avoid generating dust.[1][2] |
Incompatible Materials: This compound should be stored and disposed of separately from strong acids and strong oxidizing agents to prevent potentially hazardous reactions.[2]
Mandatory Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against exposure. The causality is simple: creating an impermeable barrier between the researcher and the chemical negates the primary routes of exposure identified in the hazard assessment.
| Equipment | Specification | Rationale for Use |
| Eye & Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against accidental splashes or airborne dust particles causing serious eye irritation (H319).[3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact, which is known to cause irritation (H315). Gloves must be inspected before use and changed immediately if contaminated.[3][5] |
| Body Protection | Standard laboratory coat. | Minimizes the risk of contamination to personal clothing. Contaminated work clothing should not be allowed out of the workplace.[5] |
| Respiratory Protection | Not required if handled in a certified chemical fume hood. If dust generation is unavoidable, use a NIOSH-approved particulate respirator. | Mitigates the risk of inhaling dust particles, which can lead to respiratory tract irritation (H335).[1][2] |
Step-by-Step Disposal Procedure
The disposal of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide must be treated as the disposal of hazardous waste.[6] Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[3][6][7]
Step 3.1: Waste Characterization and Segregation All unused, expired, or contaminated 4-Fluoro-2-methoxy-N,N-dimethylbenzamide, including contaminated lab materials (e.g., gloves, absorbent paper), must be classified as hazardous chemical waste.[8][9] At the point of generation, this solid waste must be segregated from other waste streams, such as liquids, sharps, and incompatible chemicals.[10]
Step 3.2: Containerization and Labeling The foundation of a trustworthy disposal system is meticulous containerization and labeling.
-
Select a Container: Use the original container if possible, or a new, clean, and chemically compatible container with a tightly sealing lid.[8]
-
Labeling: The container must be clearly and indelibly labeled with the words "Hazardous Waste."[8] The label must also include:
-
The full chemical name: "4-Fluoro-2-methoxy-N,N-dimethylbenzamide"
-
CAS Number: "1369777-76-3"
-
Associated Hazards (e.g., "Irritant")
-
Accumulation Start Date
-
Step 3.3: On-Site Storage Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.[8] This area should be away from general lab traffic and incompatible materials. Storage is temporary; laboratories may typically store waste for up to 90 days before it must be transported to a licensed disposal facility.[8]
Step 3.4: Final Disposal Final disposal must be conducted by a licensed and certified hazardous waste management company.[6][11]
-
Method: The recommended and most environmentally sound disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2][12] This ensures the complete destruction of the compound and the safe neutralization of potentially hazardous combustion byproducts like hydrogen fluoride.[2][13]
-
Documentation: Ensure you receive and retain all documentation from the disposal vendor, including waste manifests, as required by institutional and national regulations like the EPA's Resource Conservation and Recovery Act (RCRA).
Emergency Procedures for Spills and Exposures
Spill Response Protocol: In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.[1]
-
Containment: For a solid spill, use dry cleanup procedures.[1] Do not use water.
-
Cleanup: Carefully sweep or shovel the material into a designated hazardous waste container.[14] Avoid any actions that generate dust.[1][2]
-
Decontamination: Once the bulk material is collected, decontaminate the area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Disposal: Seal and label the container with the spilled material and cleanup debris for disposal according to the protocol in Section 3.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide, from generation to final disposition.
Caption: Logical workflow for compliant chemical waste disposal.
References
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Environmental Marketing Services. (2025). Safe Disposal of Laboratory Chemicals. Available at: [Link]
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American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]
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Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14069347, 4-Fluoro-N-methoxy-N-methylbenzamide. Available at: [Link]
-
U.S. Environmental Protection Agency. Executive Summary for Benzamide, 4-fluoro-N-(3-methoxypropyl)-N-methyl-. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13073629, 2-[(4-fluorophenyl)methoxy]-N,N-dimethylbenzamide. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Available at: [Link]
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Personal protective equipment for handling 4-Fluoro-2-methoxy-N,N-dimethylbenzamide
The following technical guide details the safety, handling, and disposal protocols for 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS: 1369777-76-3). This document is structured for researchers and drug development professionals, prioritizing personnel safety and data integrity through field-proven methodologies.
Executive Summary & Compound Identification
4-Fluoro-2-methoxy-N,N-dimethylbenzamide is a functionalized aromatic amide frequently employed as a building block in medicinal chemistry, particularly in the synthesis of bioactive scaffolds. Its structural incorporation of a fluorine atom and a methoxy group on the benzene ring modulates lipophilicity and metabolic stability, making it a critical intermediate in structure-activity relationship (SAR) studies.
| Parameter | Data |
| CAS Number | 1369777-76-3 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Physical State | Typically Solid or Viscous Oil (Low Melting Point) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM) |
| Storage Condition | Sealed, Dry, 2–8°C (Refrigerate) |
Risk Assessment & Hazard Identification
While specific GHS data for this exact CAS is often extrapolated in vendor databases, the structural class (halogenated N,N-dimethylbenzamides) dictates a Precautionary Safety Profile . We apply the "Analogous Hazard Principle" based on the parent scaffold (N,N-Dimethylbenzamide) and functional substituents.
Core Hazards (Inferred & Standardized)
-
Acute Toxicity (Oral/Dermal): Potential for harmful effects upon ingestion or skin absorption (H302).
-
Irritation (Skin/Eye/Respiratory): High probability of causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[1]
-
Target Organ Toxicity: Fluorinated aromatics may possess specific target organ toxicity; minimize systemic exposure.
Decision Logic: Risk Assessment
The following diagram outlines the decision-making process for handling this compound based on procedure scale and state.
Figure 1: Risk assessment and control logic flow.[2][3][4] Blue indicates decision points, Red indicates hazards, and Green indicates engineering controls.
Personal Protective Equipment (PPE) Matrix
To ensure "Self-Validating Safety," the PPE selected must create a redundant barrier system. Relying on a single layer is insufficient for fluorinated intermediates with potential bioavailability.
| Protection Zone | Equipment Requirement | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Primary barrier against volatile organic compounds (VOCs) and particulates. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Prevents contact via splashes or aerosolized dust.[2][5] Standard safety glasses are insufficient for liquid handling. |
| Dermal (Hands) | Double Nitrile Gloves | Outer: Standard Nitrile (4 mil). Inner: Long-cuff Nitrile. Rationale: N,N-dimethyl amides can act as permeation enhancers; double gloving prevents breakthrough. |
| Body | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck. For scale-up (>10g), use a Tyvek sleeve or apron. |
Operational Handling Protocol
This workflow ensures reproducibility and safety. The causality of each step is linked to preventing contamination and exposure.[2][5][6][7][8]
Step 1: Retrieval & Preparation[10]
-
Equilibration: Remove the container from 2–8°C storage and allow it to reach room temperature inside a desiccator before opening.
-
Causality: Prevents condensation of atmospheric water, which can hydrolyze the amide or degrade the methoxy group.
-
-
Inspection: Verify the integrity of the seal. If the compound appears as a solidified melt, gently warm (water bath <30°C) if liquid handling is required.
Step 2: Weighing & Transfer
-
For Solids: Use an anti-static micro-spatula. Weigh inside the fume hood using a draft shield.
-
For Liquids/Oils: Use a positive displacement pipette to handle viscous nature accurately.
-
Solvent Dissolution: If possible, dissolve the compound in the reaction solvent (e.g., DCM or DMSO) immediately within the weighing vessel to minimize dust/aerosol generation during transfer.
Step 3: Reaction Setup
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Addition: Add the solution of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide dropwise if the reaction is exothermic.
-
Monitoring: Use TLC or LC-MS to monitor consumption. Do not remove aliquots outside the fume hood.
Operational Workflow Diagram
Figure 2: Operational workflow ensuring compound integrity and user safety.
Emergency Response & Decontamination
In the event of containment breach, immediate action is required to mitigate systemic absorption.
-
Eye Contact: Rinse immediately with an eyewash station for 15 minutes . Hold eyelids open. Consult an ophthalmologist.
-
Skin Contact: Remove contaminated clothing.[2][3][5][9][10][11][12] Wash skin with soap and copious water .[2][4][6] Do not use organic solvents (ethanol/acetone) as they may increase skin permeation of the amide.
-
Spill Cleanup:
Waste Disposal & Deactivation
Proper disposal is legally mandated and environmentally critical due to the halogenated nature of the compound.
| Waste Stream | Classification | Protocol |
| Primary Waste | Halogenated Organic | Collect in a dedicated container labeled "Halogenated Solvents/Organics." Do not mix with non-halogenated waste (cost implication). |
| Contaminated Solids | Hazardous Solid Waste | Gloves, paper towels, and weighing boats must be double-bagged and tagged as hazardous chemical waste. |
| Aqueous Waste | Aqueous Toxic | If an aqueous workup is performed, the water layer must be checked for organic content and disposed of as aqueous hazardous waste, not down the drain. |
References
-
ChemScene . 4-Fluoro-2-methoxy-N,N-dimethylbenzamide Product Information & CAS 1369777-76-3 Data. Retrieved from [13]
-
PubChem . N,N-Dimethylbenzamide Compound Summary (Structural Analog Safety). National Library of Medicine. Retrieved from
-
Fisher Scientific . Safety Data Sheet: Fluorinated Benzamide Analogs. Retrieved from
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- 3. fishersci.co.uk [fishersci.co.uk]
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- 5. fishersci.com [fishersci.com]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
